5-Ethynyl-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
5-ethynyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H3N3S/c1-2-3-6-7-4(5)8-3/h1H,(H2,5,7) |
InChI Key |
LTAMDQLJERBMLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(S1)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure, Synthesis, and Therapeutic Application of 5-Ethynyl-1,3,4-thiadiazol-2-amine: A Technical Whitepaper
Executive Summary
The evolution of targeted oncology has increasingly focused on exploiting DNA damage response (DDR) pathways. Among these, DNA Polymerase Theta (Pol θ) has emerged as a critical target for tumors exhibiting homologous recombination (HR) deficiency[1]. The compound 5-Ethynyl-1,3,4-thiadiazol-2-amine (CAS: 2831808-71-8) serves as a pivotal synthetic building block in the design of novel Pol θ inhibitors[2]. This whitepaper provides an in-depth technical analysis of its structural properties, validated synthesis protocols, and its strategic application in modern drug discovery.
Structural & Physicochemical Profiling
The 1,3,4-thiadiazole core is a highly privileged scaffold in medicinal chemistry. It acts as a robust bioisostere for pyrimidine and benzene rings while offering superior aqueous solubility and metabolic stability.
-
2-Amino Group: Provides an essential hydrogen bond donor/acceptor motif, frequently utilized for hinge-binding in polymerase or kinase active sites.
-
5-Ethynyl Group: This terminal alkyne serves a dual purpose. It acts as a compact, rigid linker for further functionalization (e.g., via Sonogashira coupling to aryl bromides) and functions as a pharmacophore that can project into narrow hydrophobic sub-pockets of the target protein[2].
Quantitative Data Summary
| Parameter | Specification |
| Compound Name | 5-Ethynyl-1,3,4-thiadiazol-2-amine |
| CAS Registry Number | 2831808-71-8 |
| Molecular Formula | C4H3N3S |
| Molecular Weight | 125.15 g/mol |
| Purity Requirement (Typical) | ≥ 95% (LC-MS/NMR) |
| Core Scaffold | 1,3,4-Thiadiazole |
Data supported by commercial building block registries and pharmaceutical patent literature[3].
Validated Synthetic Methodology
As a Senior Application Scientist, I emphasize that the synthesis of functionalized thiadiazoles requires stringent control over reaction conditions. The primary amine can easily poison palladium catalysts during cross-coupling, and terminal alkynes are prone to oxidative homocoupling (Glaser coupling). The following protocol outlines a self-validating, three-step workflow designed to circumvent these issues[2].
Step 1: Amine Shielding (Boc Protection)
-
Objective: Shield the primary amine to prevent catalyst deactivation and unwanted side reactions.
-
Procedure: React 5-bromo-1,3,4-thiadiazol-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) in Tetrahydrofuran (THF).
-
Causality: The electron-withdrawing nature of the thiadiazole ring makes the amine poorly nucleophilic; DMAP acts as an essential nucleophilic catalyst to drive the formation of the Boc-protected intermediate.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears, replaced by a mass shift of +100 Da (mono-Boc) or +200 Da (di-Boc).
Step 2: Sonogashira Cross-Coupling
-
Objective: Introduce the ethynyl moiety at the 5-position of the thiadiazole ring.
-
Procedure: Under a strict nitrogen atmosphere, dissolve the Boc-protected intermediate in a degassed solvent. Add ethynyltrimethylsilane (TMS-acetylene), triethylamine (NEt₃), a Palladium catalyst (e.g., Pd(PPh₃)₄), and Copper(I) iodide (CuI). Heat the mixture to 60-80°C.
-
Causality: TMS-acetylene is utilized because gaseous acetylene is difficult to handle and highly prone to homocoupling. CuI activates the alkyne by forming a copper acetylide intermediate, which subsequently undergoes transmetallation with the oxidative addition Pd-complex.
-
Self-Validation: Confirm the substitution of the bromine atom (identifiable by its 79/81 isotope pattern) with the TMS-alkyne via LC-MS.
Step 3: One-Pot Double Deprotection
-
Objective: Cleave both the Boc and TMS protecting groups to yield the final free amine and terminal alkyne.
-
Procedure: Treat the intermediate sequentially in a one-pot system. First, use a strong acid (e.g., Trifluoroacetic acid in DCM) to cleave the Boc group. Following concentration, treat the residue with a base (e.g., K₂CO₃ in Methanol) to remove the labile TMS group[2].
-
Self-Validation: The final product must exhibit a mass of m/z[M+H]⁺ = 126.15 on LC-MS. ¹H-NMR must confirm the presence of the terminal alkyne proton (typically a sharp singlet around 3.5–4.5 ppm depending on the solvent).
Fig 1: Stepwise synthetic workflow of 5-Ethynyl-1,3,4-thiadiazol-2-amine.
Application in Drug Development: Pol Theta Inhibition
Pol θ is a multifunctional enzyme responsible for microhomology-mediated alternative end-joining (alt-EJ)[1]. In healthy cells, DNA double-strand breaks (DSBs) are repaired via the error-free Homologous Recombination (HR) pathway. However, in cancers harboring BRCA1/2 mutations, the HR pathway is structurally compromised.
To survive the constant influx of DNA damage, these cancer cells become hyper-dependent on the alt-EJ pathway mediated by Pol θ[1]. Pharmacological inhibition of Pol θ using derivatives synthesized from 5-Ethynyl-1,3,4-thiadiazol-2-amine blocks this backup repair mechanism. This induces synthetic lethality —a scenario where the combination of the tumor's underlying genetic mutation and the targeted drug results in targeted cancer cell apoptosis while sparing healthy, HR-proficient tissue[2].
Fig 2: Synthetic lethality mechanism of Pol θ inhibitors in HR-deficient cells.
References
-
WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Repare Therapeutics Inc. Google Patents. 2
-
CN120344522A - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof. Google Patents.1
-
Lifechemicals Shop: Collection: Building blocks (CAS: 2831808-71-8). Lifechemicals. 3
Sources
- 1. CN120344522A - N-(5-substituted-[(1,3,4-thiadiazolyl) or (1,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof - Google Patents [patents.google.com]
- 2. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 3. Lifechemicals Shop [shop.lifechemicals.com]
Therapeutic Potential of 5-Ethynyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Whitepaper on Synthetic Lethality and Polθ Inhibition
Executive Summary
The landscape of targeted oncology has been revolutionized by the concept of synthetic lethality, particularly in homologous recombination-deficient (HRD) cancers such as BRCA1/2-mutated breast and ovarian carcinomas. As these tumors lose their primary DNA repair mechanisms, they become critically dependent on the alternative non-homologous end joining (alt-NHEJ) pathway, governed by DNA Polymerase Theta (Polθ).
Recent structural biology and medicinal chemistry efforts have identified 5-ethynyl-1,3,4-thiadiazol-2-amine and its extended carboxamide derivatives as highly potent, selective inhibitors of the Polθ polymerase domain (Pol-PD). This technical guide provides an in-depth analysis of the chemical rationale, synthetic methodologies, and experimental validation protocols required to harness the therapeutic potential of these novel thiadiazole derivatives.
Structural Biology & Chemical Rationale
The architectural design of 5-ethynyl-1,3,4-thiadiazol-2-amine derivatives is not coincidental; every functional group serves a precise mechanistic purpose in target engagement and pharmacokinetics [1].
-
The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is highly aromatic and mesoionic. Its unique charge distribution allows it to remain neutral overall, conferring excellent membrane permeability and high in vivo stability with minimal toxicity[2]. Furthermore, it acts as a bioisostere for pyrimidine and purine rings, allowing it to easily intercalate into the nucleotide-binding pockets of polymerases.
-
The 2-Amine Moiety: The primary amine acts as a critical hydrogen-bond donor. In the context of enzyme inhibition, this group anchors the molecule to the highly conserved backbone carbonyls within the hinge region of the Polθ active site, ensuring competitive exclusion of natural dNTP substrates.
-
The 5-Ethynyl Group: The terminal alkyne is rigid, linear, and electron-withdrawing. Biologically, it is capable of penetrating deep, narrow hydrophobic pockets within the polymerase domain that are inaccessible to bulkier substituents. Chemically, the ethynyl group serves as a highly versatile synthetic handle, allowing for rapid diversification via Sonogashira cross-coupling or azide-alkyne cycloaddition (click chemistry) to generate complex, highly specific Polθ inhibitors [3].
Mechanistic Pathway: Synthetic Lethality in HRD Cancers
In healthy cells, double-strand breaks (DSBs) are repaired via high-fidelity Homologous Recombination (HR). However, in HRD cancers, this pathway is disabled. To survive, the cancer cell upregulates Polθ, an error-prone polymerase that facilitates microhomology-mediated end joining (MMEJ) / alt-NHEJ.
By introducing a 5-ethynyl-1,3,4-thiadiazol-2-amine derivative, the polymerase domain of Polθ is competitively inhibited. The cancer cell, now stripped of both HR and alt-NHEJ repair mechanisms, accumulates catastrophic DNA damage, leading to irreversible apoptosis—a paradigm known as synthetic lethality.
Figure 1: Mechanism of synthetic lethality via Polθ inhibition in HRD cancer cells.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of the 5-ethynyl-1,3,4-thiadiazol-2-amine core requires precise control over reactive intermediates. The following protocol outlines the optimized, step-by-step synthesis of this critical intermediate [1].
Step 1: Amine Protection (Boc-Protection)
-
Procedure: Dissolve 5-bromo-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.
-
Causality: The primary amine is highly nucleophilic and will poison the palladium catalyst in the subsequent step or undergo unwanted cross-coupling. The bulky Boc group sterically shields the amine and drastically reduces its nucleophilicity, ensuring the reaction occurs exclusively at the C-Br bond.
Step 2: Sonogashira Cross-Coupling
-
Procedure: Dissolve the Boc-protected intermediate in anhydrous dimethylformamide (DMF). Add ethynyltrimethylsilane (TMS-acetylene), Pd(PPh₃)₄ (catalyst), CuI (co-catalyst), and triethylamine (NEt₃). Degas the solution with N₂ for 15 minutes, then heat to 70°C for 8 hours.
-
Causality: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Simultaneously, CuI reacts with the terminal alkyne to form a copper acetylide, which transmetalates with the Pd complex. Triethylamine acts as a base to neutralize the HBr byproduct, driving the catalytic cycle forward. The TMS group on the acetylene is critical; it prevents the alkyne from reacting at both ends (Glaser homocoupling), ensuring a 1:1 cross-coupling ratio.
Step 3: One-Pot Double Deprotection
-
Procedure: Treat the crude mixture with Trifluoroacetic acid (TFA) in DCM for 2 hours, followed by solvent evaporation. Resuspend in methanol and add K₂CO₃, stirring for 4 hours.
-
Causality: This is a self-validating tandem deprotection. TFA selectively cleaves the acid-labile Boc group. The subsequent methanolic base treatment cleaves the silicon-carbon bond of the TMS group. This yields the pure terminal alkyne (5-ethynyl-1,3,4-thiadiazol-2-amine), ready for downstream amide coupling to form the final therapeutic derivatives.
Figure 2: Three-step synthetic workflow for 5-ethynyl-1,3,4-thiadiazol-2-amine.
Experimental Validation: Polymerase Strand Displacement Assay
To validate the therapeutic efficacy of the synthesized derivatives, their ability to inhibit the Polθ polymerase domain must be quantified. The Polymerase Strand Displacement Assay is the gold standard for this evaluation [3].
Protocol Workflow
-
Substrate Annealing: Anneal a 5'-fluorophore-labeled primer to an unlabeled template DNA strand. The template must contain a downstream blocking oligonucleotide.
-
Causality: The downstream blocking oligo ensures that only enzymes with true strand-displacement activity (a hallmark of Polθ during alt-NHEJ) can extend the primer. Standard polymerases will stall at the block.
-
-
Enzyme Incubation: Incubate purified recombinant human Polθ polymerase domain (Pol-PD) with the DNA substrate in a reaction buffer containing Mg²⁺, dNTPs, and Bovine Serum Albumin (BSA).
-
Inhibitor Titration: Add the thiadiazole derivative at varying concentrations (e.g., 0.1 nM to 10 µM) to establish a dose-response curve.
-
Reaction & Termination: Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes. Terminate the reaction by adding EDTA.
-
Causality: Polymerases are strictly dependent on divalent cations (Mg²⁺) for catalytic activity. EDTA acts as a chelating agent, instantly sequestering Mg²⁺ and freezing the reaction at the 30-minute mark for accurate quantification.
-
-
Quantification: Resolve the products using capillary electrophoresis. The ratio of extended primer to unextended primer is calculated to determine the IC₅₀ via non-linear regression.
Quantitative Data: Efficacy of Thiadiazole Derivatives
Recent patent disclosures and pharmacological reviews have highlighted the exceptional potency of carboxamide derivatives synthesized from the 5-ethynyl-1,3,4-thiadiazol-2-amine core [1][3]. The table below summarizes the target affinities and cellular viabilities of leading compounds.
| Compound / Derivative | Biological Target | Assay Methodology | IC₅₀ / Inhibition | Reference |
| Intermediate 8 (5-Ethynyl-1,3,4-thiadiazol-2-amine) | Polθ | N/A (Synthetic Precursor) | N/A | [1] |
| Derivative 190 (Carboxamide extension) | Polθ (Polymerase Domain) | Strand Displacement Assay | 1.0 nM | [3] |
| Derivative 191 (Carboxamide extension) | Polθ (Polymerase Domain) | Strand Displacement Assay | 1.0 nM | [3] |
| Derivative 195 (Carboxamide extension) | Polθ (Polymerase Domain) | Strand Displacement Assay | 1.0 nM | [3] |
| Compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]- derivative) | LoVo Colorectal Cancer Cells | Cell Viability Assay (48h) | 2.44 µM | [2] |
Table 1: Quantitative summary of Polθ inhibition and cellular toxicity for key 1,3,4-thiadiazol-2-amine derivatives.
Conclusion
The 5-ethynyl-1,3,4-thiadiazol-2-amine scaffold represents a major leap forward in the design of targeted oncology therapeutics. By combining the membrane-permeable, bioisosteric properties of the thiadiazole ring with the rigid, target-specific anchoring of the ethynyl and amine groups, researchers can synthesize highly potent Polθ inhibitors. As demonstrated by sub-nanomolar IC₅₀ values in strand displacement assays, these derivatives hold immense promise for exploiting synthetic lethality in HR-deficient cancers, offering a critical lifeline where traditional PARP inhibitors may fail.
References
-
Repare Therapeutics Inc. (2024). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use (Patent No. WO2024069592A1). Google Patents.
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]
-
Taylor & Francis. (2024). A patent review of DNA polymerase theta (Polθ) targeted therapies (2019–2025). Expert Opinion on Therapeutic Patents. [Link]
Biological activity profile of 1,3,4-thiadiazol-2-amine analogs
The Pharmacological Landscape of 1,3,4-Thiadiazol-2-amine Analogs: A Technical Dossier for Drug Design
Executive Summary
The 1,3,4-thiadiazole-2-amine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its mesoionic nature, high aromaticity, and capacity to serve as a bioisostere for pyrimidine. This technical guide analyzes the biological activity profile of these analogs, moving beyond basic screening to the mechanistic underpinnings of their efficacy in oncology (EGFR/Carbonic Anhydrase inhibition), infectious disease (antimicrobial/antifungal), and neurodegeneration (AChE inhibition).
The Scaffold: Electronic & Structural Properties
The 1,3,4-thiadiazole ring is an electron-deficient, five-membered heterocycle containing one sulfur and two nitrogen atoms.[1][2] Its utility in drug design stems from three core physicochemical attributes:
-
Hydrogen Bonding Domain: The N3 and N4 atoms act as hydrogen bond acceptors, while the C2-amine acts as a donor, facilitating tight binding in enzyme active sites (e.g., the Zinc coordination sphere in Carbonic Anhydrases).
-
Lipophilicity Modulation: The sulfur atom enhances lipophilicity compared to oxadiazole analogs, improving membrane permeability (logP) and blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The ring is highly resistant to oxidative metabolism, prolonging the half-life of derived pharmacophores.
Figure 1: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points on the scaffold and their correlated biological outcomes.
Caption: SAR map detailing the functional impact of substitutions at the C5 and C2-amino positions of the thiadiazole core.
Therapeutic Profiles & Mechanistic Insights[3][4]
Oncology: Dual Inhibition of EGFR and Carbonic Anhydrase
Recent analogs have shifted from general cytotoxicity to targeted therapy.
-
Mechanism: Sulfonamide-substituted 1,3,4-thiadiazoles (e.g., Acetazolamide derivatives) inhibit Carbonic Anhydrase IX (CA IX), a transmembrane isozyme overexpressed in hypoxic tumors. Inhibition disrupts pH regulation, leading to intracellular acidification and apoptosis.
-
Kinase Targeting: Hybrids fusing the thiadiazole ring with quinazoline moieties have shown dual inhibition of EGFR and HER-2.
-
Key Data Point: Compound 9a (a thiadiazole hybrid) demonstrated an IC50 of 3.31 µM against MCF-7 breast cancer cells, superior to Doxorubicin in selectivity indices for normal cells (WI-38).[3]
Antimicrobial Activity: The Electron-Withdrawal Effect[6]
-
Mechanism: The thiadiazole ring disrupts bacterial cell walls. Activity is significantly amplified when the C5-phenyl ring bears electron-withdrawing groups (EWGs) like -Cl, -NO2, or -F at the para position.
-
Spectrum: High potency against Gram-positive bacteria (S. aureus, B. subtilis); moderate activity against Gram-negative strains due to the outer membrane barrier.
-
Key Data Point: 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine analogs often exhibit MIC values < 4 µg/mL against MRSA strains.
Neurodegeneration: AChE and BuChE Inhibition[3]
-
Emerging Trend (2025-2026): 1,3,4-thiadiazoles are being designed as dual cholinesterase inhibitors for Alzheimer’s disease.
-
SAR Insight: Substitution with heteroaryl groups enhances binding affinity toward the catalytic anionic site (CAS) of Acetylcholinesterase (AChE).
Quantitative Activity Summary
| Analog Class | Target / Mechanism | Key Substituent (R) | Activity Metric (IC50/MIC) | Reference |
| Sulfonamide Hybrid | Carbonic Anhydrase IX (Hypoxic tumors) | -SO2NH2 at C5 | Ki: 4.6 nM | [1] |
| Imidazo-fused | DNA Intercalation / Topoisomerase II | Fused imidazo[2,1-b] | IC50: 1.79 µM (Colon Cancer) | [2] |
| Fluorinated Phenyl | Aromatase Inhibition (Breast Cancer) | 4-F-Phenyl at C5 | IC50: 3.31 µM (MCF-7) | [3] |
| Schiff Base | Antimicrobial (Cell wall) | 4-NO2-Benzylidene at N2 | MIC: 2.5 µg/mL (B. polymyxa) | [4] |
| Thione Derivative | AChE Inhibition | 5-thioxo moiety | IC50: 39 µM (Platelet Aggregation) | [5] |
Advanced Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Protocol A: High-Throughput Carbonic Anhydrase Inhibition Assay (Colorimetric)
Rationale: This assay measures the esterase activity of CA, which is a surrogate for its hydratase activity. It is robust, inexpensive, and suitable for screening thiadiazole libraries.
Reagents:
-
Enzyme: Purified bovine CA (bCA) or recombinant hCA IX.
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-HCl (pH 7.6).
Workflow:
-
Preparation: Dissolve thiadiazole analogs in DMSO (keep final DMSO < 5%).
-
Incubation: Mix 140 µL buffer, 20 µL enzyme solution (1 U/mL), and 20 µL inhibitor. Incubate at 25°C for 15 min to allow equilibrium binding.
-
Initiation: Add 20 µL of 3 mM 4-NPA.
-
Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 5 minutes using a microplate reader.
-
Validation: Run Acetazolamide as a positive control (expected IC50 ~10-20 nM).
-
Calculation: % Inhibition =
.
Protocol B: Resazurin-Based Microtiter Assay (MIC Determination)
Rationale: Unlike disk diffusion, this method provides quantitative MIC values and distinguishes between bacteriostatic and bactericidal effects.
Workflow:
-
Inoculum: Adjust bacterial culture to
CFU/mL (OD600 ~0.08-0.1, then dilute). -
Plate Setup: Add 100 µL of Mueller-Hinton broth to all wells of a 96-well plate.
-
Dilution: Perform serial 2-fold dilutions of the thiadiazole analog (range: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: 37°C for 18–24 hours.
-
Visualization: Add 30 µL of 0.015% Resazurin sodium solution . Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin to resorufin).
-
-
Endpoint: The lowest concentration remaining blue is the MIC.
Computational Workflow: Molecular Docking Strategy
Docking thiadiazoles requires specific attention to the sulfur atom's polarizability and the mesoionic character of the ring.
Figure 2: In Silico Drug Discovery Pipeline
Caption: Standardized computational workflow for docking thiadiazole ligands into metalloenzymes or kinase domains.
Expert Insight for Docking: When docking sulfonamide-bearing thiadiazoles into Carbonic Anhydrase, ensure the Zinc ion (Zn2+) in the active site is treated with appropriate charge constraints (+2). The sulfonamide nitrogen (deprotonated form, -NH-) typically coordinates directly to the Zn2+.
References
-
Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides. Arabian Journal of Chemistry.
-
Biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives: A review. Heterocyclic Letters.
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (MDPI).
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules.
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Jundishapur Journal of Natural Pharmaceutical Products.
-
Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors. Molecular Diversity.
Sources
5-Ethynyl-1,3,4-thiadiazol-2-amine: A Critical Synthon for Next-Generation Pol Theta Inhibitors
The following technical guide provides an in-depth review of 5-Ethynyl-1,3,4-thiadiazol-2-amine , focusing on its critical role as a pharmacophore and synthetic intermediate in the development of DNA Polymerase Theta (Pol θ) inhibitors for oncology.
Executive Summary
5-Ethynyl-1,3,4-thiadiazol-2-amine (CAS: 2831808-71-8) is not a standalone therapeutic agent but a high-value chemical intermediate (synthon) used in the synthesis of novel targeted anticancer drugs. It serves as the structural foundation for a new class of Pol θ (POLQ) inhibitors , such as RP-6685 (Camonsertib) .
These inhibitors exploit the concept of synthetic lethality to treat Homologous Recombination (HR)-deficient cancers (e.g., BRCA1/2 mutations).[1][2] This guide reviews the chemical synthesis of this scaffold, its incorporation into bioactive molecules, and the biological validation of the resulting Pol θ inhibitors.
Part 1: Chemical Architecture & Synthesis
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic peptide bonds and engage in hydrogen bonding. The introduction of an ethynyl group at the C-5 position transforms this ring into a versatile "click" chemistry handle or a rigid linker for Sonogashira cross-coupling reactions.
Structural Significance
-
Functionalization: The C-5 ethynyl group allows for the attachment of complex aromatic systems (e.g., fused pyrazoles) necessary to occupy the hydrophobic pocket of the Pol θ polymerase domain.
-
Role: It acts as the "anchor" that positions the inhibitor within the enzyme's active site, while the amine group often engages in critical hydrogen bonding interactions with residues like Asp2540 or Tyr2544.
Synthesis Protocol (Optimized)
The synthesis of 5-Ethynyl-1,3,4-thiadiazol-2-amine is typically achieved via a protected intermediate to prevent side reactions at the amine.
Step-by-Step Methodology:
-
Protection: React 5-bromo-1,3,4-thiadiazol-2-amine with Di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (5-bromo-1,3,4-thiadiazol-2-yl)carbamate.
-
Sonogashira Coupling: Couple the protected bromide with Ethynyltrimethylsilane (TMS-acetylene) using a Pd(PPh₃)₂Cl₂ catalyst and CuI in triethylamine/THF.
-
Deprotection: Perform a one-pot deprotection (removal of TMS and Boc groups) using Potassium Carbonate (K₂CO₃) in Methanol or TFA/DCM followed by base treatment.
Yield: High purity (>95%) is required for subsequent pharmaceutical coupling.
Visualization: Synthesis Workflow
The following diagram illustrates the chemical pathway from raw materials to the active Pol θ inhibitor scaffold.
Caption: Synthetic route for generating the 5-Ethynyl-1,3,4-thiadiazol-2-amine scaffold and its downstream application.
Part 2: Biological Mechanism & Oncology Targets[2][5][6][7]
The relevance of the 5-ethynyl-1,3,4-thiadiazol-2-amine scaffold is entirely dependent on its target: DNA Polymerase Theta (Pol θ) .
The Target: Pol θ (POLQ)
Pol θ is a unique DNA polymerase-helicase fusion protein. It is the central engine of Microhomology-Mediated End Joining (MMEJ) , also known as Theta-Mediated End Joining (TMEJ).
-
Normal Cells: MMEJ is a backup repair pathway and is rarely used; Pol θ expression is low.
-
Cancer Cells: In tumors with Homologous Recombination (HR) defects (e.g., BRCA1/2 mutants), the cell becomes addicted to MMEJ for survival.[4]
Synthetic Lethality
Inhibitors derived from the thiadiazole-ethynyl scaffold block the polymerase activity of Pol θ.
-
Mechanism: When HR is lost, the cell relies on Pol θ to repair Double-Strand Breaks (DSBs).[4]
-
Inhibition: Blocking Pol θ leads to the accumulation of toxic DSBs, genomic collapse, and cell death specifically in cancer cells (Synthetic Lethality).
Visualization: Synthetic Lethality Pathway
This diagram details the mechanistic logic of using Pol θ inhibitors in BRCA-deficient cancers.
Caption: Mechanism of synthetic lethality between BRCA deficiency and Pol θ inhibition.
Part 3: Pharmacology & Experimental Data[6][7][8][9][10]
Compounds synthesized using the 5-ethynyl-1,3,4-thiadiazol-2-amine intermediate (e.g., RP-6685 ) have demonstrated potent efficacy in preclinical and clinical settings.
Quantitative Activity Profile
The following table summarizes the activity of thiadiazole-derived Pol θ inhibitors as reported in recent patent literature and publications.
| Compound Class | Assay Type | Metric | Value Range | Significance |
| RP-6685 (Camonsertib) | PicoGreen Polymerase Assay | IC50 | < 10 nM | Highly potent inhibition of Pol θ polymerase domain.[2][5] |
| Thiadiazole Analogs | Cell Viability (BRCA2-/-) | EC50 | 10 - 200 nM | Selective killing of HR-deficient cells. |
| Thiadiazole Analogs | Cell Viability (WT) | EC50 | > 10 µM | High selectivity window (>100x) sparing normal cells. |
| Intermediate | Enzymatic Assay | IC50 | > 50 µM | The intermediate itself is biologically inactive; it requires the full scaffold. |
Key Experimental Protocol: Pol θ Polymerase Assay (PicoGreen)
To validate the activity of compounds derived from this intermediate, the following industry-standard protocol is used.
Reagents:
-
Recombinant human Pol θ (polymerase domain).
-
DNA Substrate: Primer-template duplex with a 3' overhang.
-
PicoGreen dsDNA reagent.[7]
Workflow:
-
Preparation: Dilute compounds (synthesized from the thiadiazole intermediate) in DMSO.
-
Incubation: Mix 10 nM Pol θ protein with compound for 15 minutes at room temperature.
-
Reaction Start: Add DNA substrate (20 nM) and dNTPs (10 µM).
-
Elongation: Incubate for 60 minutes at 37°C. Pol θ extends the ssDNA overhang, creating dsDNA.
-
Readout: Measure fluorescence (Ex 480nm / Em 520nm).
-
Analysis: Calculate IC50 based on fluorescence reduction relative to DMSO control.
References
-
Repare Therapeutics Inc. (2024).[3] N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. WO2024069592A1.[3]
-
Zhou, J., et al. (2021).[8] Structural basis for DNA polymerase θ inhibition by specific small molecule inhibitors. Nature Communications.
-
Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications.
-
Repare Therapeutics. (2022).[9] Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 4. CN120344522A - N-(5-substituted-[(1,3,4-thiadiazolyl) or (1,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Rigid PROTAC Linkers: The Role of 5-Ethynyl-1,3,4-thiadiazol-2-amine in Targeted Protein Degradation
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery landscape by hijacking the ubiquitin-proteasome system (UPS) to degrade, rather than merely inhibit, disease-causing proteins. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the target protein ligand (warhead) to the E3 ligase ligand. However, next-generation degrader design emphasizes linker rigidity and metabolic stability.
5-Ethynyl-1,3,4-thiadiazol-2-amine has emerged as a highly versatile, bifunctional building block in this space. By offering a rigid heterocyclic core, an amine for amide coupling, and a terminal alkyne for convergent "click" chemistry, this compound directly addresses the thermodynamic and pharmacokinetic limitations of traditional flexible linkers.
Structural Rationale & Chemical Anatomy
The efficacy of a PROTAC is dictated by its ability to form a stable ternary complex (Target–PROTAC–E3 Ligase). The linker is not merely a passive spacer; it actively influences the thermodynamics of this complex[1].
The 1,3,4-Thiadiazole Core: Minimizing Entropic Penalty
Flexible PEG linkers exist in a vast ensemble of conformations in solution. When the ternary complex forms, the linker must adopt a single, highly constrained conformation, resulting in a significant entropic penalty (
The 2-Amine Vector: Directed Amidation
The exocyclic amine at the 2-position of the thiadiazole ring provides a reliable vector for coupling to carboxylic acid-functionalized warheads. The electron-withdrawing nature of the thiadiazole ring slightly reduces the nucleophilicity of this amine, necessitating highly reactive coupling reagents (e.g., HATU) to drive the formation of stable amide bonds[2][3].
The 5-Ethynyl Vector: Convergent Click Chemistry
The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" chemistry approach is critical for the rapid, convergent synthesis of PROTAC libraries. By reacting the alkyne-functionalized intermediate with a library of azide-functionalized E3 ligands, researchers can efficiently optimize linker length and geometry[4]. Furthermore, the resulting triazole ring is metabolically superior to PEG chains, which are highly prone to oxidative degradation in vivo[5].
Comparative Analysis: Flexible vs. Rigid Linkers
Table 1: Physicochemical and thermodynamic comparison of linker architectures.
| Parameter | Flexible PEG Linker | Rigid Thiadiazole-Triazole Linker | Mechanistic Causality |
| Conformational Ensemble | Highly diverse | Restricted | Rigid scaffolds pre-organize the molecule, reducing the entropic penalty ( |
| Metabolic Stability ( | Low to Moderate | High | Triazole and thiadiazole rings are resistant to oxidative metabolism compared to alkyl/ether chains[5]. |
| Synthesis Modularity | Linear / Stepwise | Convergent (Click) | The ethynyl group allows late-stage CuAAC, enabling rapid screening of azide-E3 libraries[4]. |
| Ternary Complex Half-life | Shorter | Longer | Reduced flexibility prevents rapid dissociation of the cooperative protein-protein interface. |
Mechanistic Pathway & Workflow
The integration of 5-Ethynyl-1,3,4-thiadiazol-2-amine into a PROTAC enables a highly specific signaling cascade that culminates in the destruction of the target protein.
Figure 1: Mechanism of PROTAC ternary complex formation and UPS-mediated degradation.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: Convergent Synthesis of the PROTAC
This two-step protocol utilizes 5-Ethynyl-1,3,4-thiadiazol-2-amine to bridge a target warhead and an E3 ligase ligand.
Step 1: Amide Coupling (Warhead Attachment)
-
Preparation : Dissolve the carboxylic acid-functionalized POI warhead (1.0 eq) and 5-Ethynyl-1,3,4-thiadiazol-2-amine (1.2 eq) in anhydrous DMF.
-
Activation : Add HATU (1.5 eq) and DIPEA (3.0 eq) at 0 °C, then allow the reaction to warm to room temperature for 12 hours.
-
Causality: The electron-deficient thiadiazole ring renders the 2-amine a poor nucleophile. HATU is specifically chosen over EDC/NHS because it generates a highly reactive HOAt ester, which is necessary to overcome the high activation energy of this specific amidation[2][3].
Step 2: CuAAC Click Chemistry (E3 Ligand Attachment)
-
Preparation : Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 eq) and an azide-functionalized E3 ligand (e.g., CRBN-azide) (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalysis : Add CuSO
5H O (0.1 eq) followed by Sodium Ascorbate (0.2 eq). Stir at room temperature for 4-6 hours. -
Causality: Sodium ascorbate is critical as it acts as a mild reducing agent to generate and maintain the active Cu(I) catalytic species in situ. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkynes. The biphasic solvent system ensures the solubility of both the highly hydrophobic organic precursors and the inorganic salts[4].
Figure 2: Convergent synthesis of PROTACs via amidation and CuAAC click chemistry.
Protocol B: Biological Validation & Rescue Assay
To prove that the synthesized molecule acts as a true PROTAC and not merely a traditional inhibitor, a self-validating rescue assay must be performed.
-
Dose-Response Treatment : Plate target cells (e.g., HeLa) at
cells/well. Treat with the synthesized PROTAC at logarithmic concentration gradients (1 pM to 10 M) for 24 hours.-
Causality: A 24-hour incubation allows sufficient time for the catalytic turnover of the UPS to degrade the target. Testing up to 10
M is essential to observe the "hook effect"—a hallmark of PROTACs where high concentrations saturate both proteins independently, preventing ternary complex formation and reducing degradation efficacy.
-
-
Mechanistic Rescue : Pre-incubate control wells with either the proteasome inhibitor MG132 (10
M) or the NEDD8-activating enzyme inhibitor MLN4924 (1 M) for 2 hours prior to PROTAC addition.-
Causality: If target degradation is reversed by MG132 or MLN4924, it definitively proves that the mechanism is dependent on the 26S proteasome and cullin-RING ligase activity, respectively. This validates that the observed protein depletion is due to targeted degradation rather than off-target transcriptional suppression or cytotoxicity.
-
References
- PROTACs in the Management of Prostate Cancer Source: MDPI URL
- Novel PROTACs for degradation of SHP2 protein Source: ResearchGate URL
- Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL
-
WO2024069592A1 - N-(5-substituted-carboxamide compounds Source: Google Patents URL:
-
CN120344522A - N-(5-substituted-carboxamide compounds Source: Google Patents URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 3. CN120344522A - N-(5-substituted-[(1,3,4-thiadiazolyl) or (1,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof - Google Patents [patents.google.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Using 5-Ethynyl-1,3,4-thiadiazol-2-amine in click chemistry reactions
Application Note & Protocol: 5-Ethynyl-1,3,4-thiadiazol-2-amine in CuAAC Reactions
Part 1: Introduction & Strategic Utility
The Convergence of Privileged Scaffolds and Click Chemistry The 1,3,4-thiadiazole moiety is a "privileged scaffold" in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from acetazolamide (diuretic) to cefazolin (antibiotic). Its planar, electron-deficient nature allows it to serve as a bioisostere for pyridine or carboxylate groups, often improving metabolic stability and membrane permeability.
5-Ethynyl-1,3,4-thiadiazol-2-amine represents a high-value "click-ready" building block. By incorporating a terminal alkyne directly onto the thiadiazole ring, researchers can instantly conjugate this bioactive pharmacophore to azides (fluorophores, PROTAC linkers, or DNA-encoded libraries) via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Technical Challenge: While CuAAC is robust, this specific substrate presents a unique challenge: Lewis Basic Interference. The thiadiazole sulfur and the exocyclic amine (-NH₂) are potential ligands for Cu(I). Without a tailored protocol, these atoms can sequester the copper catalyst, leading to sluggish kinetics or the need for excessive catalyst loading. This guide provides an optimized ligand-accelerated protocol to bypass this "catalyst poisoning."
Part 2: Material Science & Properties
| Property | Specification | Notes |
| Compound Name | 5-Ethynyl-1,3,4-thiadiazol-2-amine | |
| Functional Groups | Primary Amine (-NH₂), Terminal Alkyne (-C≡CH) | Dual-functionality allows for orthogonal chemistry. |
| Solubility | High: DMSO, DMF, DMAcModerate: MeOH, ACNLow: Water, DCM, Hexanes | Critical: Predissolve in DMSO before adding to aqueous buffers. |
| Stability | Air-stable solid. | Store at -20°C under inert gas to prevent alkyne oxidation or polymerization. |
| Reactivity Profile | Nucleophilic (Amine) & Electrophilic (Alkyne via Cu-activation) | Compatible with standard CuAAC, but amine protection (e.g., Boc) may boost yield in sensitive cases. |
Part 3: Experimental Protocol (CuAAC)
Methodology: Ligand-Accelerated Bioconjugation Rationale: To counteract the chelating effect of the thiadiazole nitrogen/sulfur atoms, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA acts as a sacrificial ligand that binds Cu(I) more strongly than the substrate but still allows catalytic turnover, protecting the metal from oxidation and non-productive sequestration.
Reagents & Stock Solutions
-
Substrate A: 5-Ethynyl-1,3,4-thiadiazol-2-amine (100 mM in DMSO).
-
Substrate B: Azide-functionalized partner (100 mM in DMSO).
-
Catalyst: CuSO₄·5H₂O (20 mM in sterile water).
-
Reductant: Sodium Ascorbate (100 mM in sterile water) – Freshly prepared.
-
Ligand: THPTA (50 mM in sterile water).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES.
Step-by-Step Workflow
1. The Premix (Catalyst Complexation)
-
Why: Pre-complexing Copper and Ligand ensures the metal is protected before it encounters the potentially chelating thiadiazole.
-
In a microcentrifuge tube, mix:
-
10 µL CuSO₄ solution (0.2 µmol)
-
20 µL THPTA solution (1.0 µmol)
-
-
Ratio: Maintain a 1:5 (Cu:Ligand) ratio. Incubate for 5 minutes at RT. Solution should remain clear blue/colorless.
2. Reaction Assembly
-
In a separate reaction vessel (glass vial or Eppendorf), add reagents in this exact order :
-
Solvent: 420 µL Buffer (or DMSO/Water mix depending on solubility).
-
Alkyne: 10 µL 5-Ethynyl-1,3,4-thiadiazol-2-amine stock (1 µmol, 1.0 eq).
-
Azide: 10 µL Azide partner stock (1 µmol, 1.0 eq).
-
Catalyst Mix: Add the 30 µL pre-complexed Cu-THPTA solution.
-
3. Activation
-
Add 10 µL Sodium Ascorbate stock (1 µmol, 1.0 eq).
-
Observation: The solution may turn transiently yellow (Cu(I) formation) and then colorless. If it turns brown/black, oxygen is present (degas solvents).
4. Incubation
-
Seal the vessel under Nitrogen/Argon if possible.
-
Incubate at Room Temperature (25°C) for 1–4 hours .
-
Note: Do not heat above 40°C unless necessary, as thiadiazoles can degrade under oxidative thermal stress.
5. Quenching & Purification
-
Quench: Add 10 µL of 0.5 M EDTA (pH 8.0) to chelate copper.
-
Extraction: If product is organic-soluble, extract with EtOAc.
-
Precipitation: If product is a polymer/biomolecule, precipitate in cold ethanol.
Part 4: Visualization of Workflow
The following diagram illustrates the optimized interaction pathway, highlighting the role of THPTA in preventing "Catalyst Poisoning" by the thiadiazole amine.
Caption: Workflow demonstrating the protective role of THPTA ligand in preventing thiadiazole-mediated copper sequestration during the catalytic cycle.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Copper Chelation by Amine | Increase Cu:Ligand ratio to 1:10. Alternatively, protect the amine (e.g., Acetyl/Boc) prior to clicking, then deprotect. |
| Precipitation | Substrate Insolubility | Add DMSO up to 50% v/v. If protein is present, use 5% Glycerol to stabilize. |
| Blue Solution | Incomplete Reduction | Oxygen has re-oxidized Cu(I) to Cu(II). Add more Ascorbate (0.5 eq) and flush headspace with Argon. |
| By-products | Glaser Coupling (Alkyne-Alkyne) | Eliminate Oxygen rigorously. This side reaction is O₂-dependent. |
References
-
Synthesis and Biological Activity of 2-Amino-1,3,4-thiadiazoles Source: National Institutes of Health (NIH) / PMC Context: Establishes the thiadiazole scaffold as a key pharmacophore in drug discovery. URL:[Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism & Ligands Source: Beilstein Journal of Organic Chemistry Context: Defines the necessity of ligands (like THPTA) to stabilize Cu(I) in the presence of heteroatoms. URL:[Link]
-
Click Chemistry in Drug Discovery Source: Organic Chemistry Portal Context: General protocols for CuAAC reactions involving heterocyclic alkynes. URL:[Link]
-
Handling Heterocycles in CuAAC Source: Royal Society of Chemistry (RSC) Context: Discusses the synthesis of alkyne-linked 1,2,4-thiadiazole hybrids, analogous to the 1,3,4-isomer. URL:[Link]
Functionalization of 5-Ethynyl-1,3,4-thiadiazol-2-amine for bioconjugation
An In-Depth Guide to the Functionalization of 5-Ethynyl-1,3,4-thiadiazol-2-amine for Advanced Bioconjugation
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In the landscape of modern drug development and chemical biology, the design of molecular tools for bioconjugation is of paramount importance.[1] The ability to covalently link biomolecules—such as proteins, peptides, or nucleic acids—to therapeutic agents, imaging probes, or other functional moieties has enabled groundbreaking advances in targeted therapies, diagnostics, and fundamental biological research. At the heart of these innovations lies the linker, a molecule designed with specific reactive handles for seamless and stable conjugation.
5-Ethynyl-1,3,4-thiadiazol-2-amine emerges as a uniquely powerful and versatile scaffold for these applications. This molecule is not merely a linker; it is a strategic component that offers a confluence of desirable properties:
-
Orthogonal Reactivity: It possesses two chemically distinct functional groups—a primary amine (-NH₂) and a terminal alkyne (-C≡CH). This orthogonality is the cornerstone of its utility, allowing for selective, stepwise functionalization without the need for complex protection/deprotection schemes.
-
Bioactive Core: The 1,3,4-thiadiazole ring is a well-established pharmacophore found in numerous clinically approved drugs, including acetazolamide and cefazolin.[2][3] It is recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Its inclusion in a linker can impart favorable pharmacokinetic properties and contribute to the overall biological profile of the final conjugate.
-
Bioisosteric Properties: The thiadiazole ring is a known bioisostere of pyrimidine and pyridazine, capable of modulating lipophilicity and cell permeability.[4] Furthermore, the ethynyl group itself can act as a bioisostere for other chemical groups, offering a means to fine-tune molecular interactions.[7]
This guide provides a comprehensive overview of the principles and protocols for leveraging the unique chemistry of 5-ethynyl-1,3,4-thiadiazol-2-amine in sophisticated bioconjugation workflows.
Core Chemistry: Harnessing Orthogonal Functional Groups
The power of this scaffold lies in the distinct reactivity of its two functional handles, which can be addressed independently.
-
The Ethynyl Group: This terminal alkyne is the gateway to one of the most robust and widely used bioconjugation reactions: Azide-Alkyne Cycloaddition , often termed "Click Chemistry."[1] This reaction forms a highly stable triazole linkage and is characterized by its high efficiency, specificity, and biocompatibility, especially under aqueous conditions.
-
The Amino Group: The primary amine at the 2-position of the thiadiazole ring is a versatile nucleophile. It readily participates in classic amine-based conjugations, most notably acylation reactions to form stable amide bonds.[8] This is commonly achieved by reacting the amine with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[9]
The ability to choose which group to react first, or to react them simultaneously under different conditions, provides unparalleled flexibility in designing complex molecular architectures like Antibody-Drug Conjugates (ADCs) or targeted imaging agents.
Caption: Structure of 5-ethynyl-1,3,4-thiadiazol-2-amine highlighting its two key reactive sites.
Application & Protocols: Strategies for Bioconjugation
Herein, we detail the primary protocols for functionalizing this scaffold. The choice of strategy depends on the nature of the biomolecule and the desired final construct.
Strategy 1: Functionalization via the Ethynyl Group (Click Chemistry)
This approach is ideal when the goal is to attach the thiadiazole moiety to a biomolecule that has been pre-functionalized with an azide group. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common method.
Causality Behind Experimental Choices:
-
Catalyst System: A Cu(II) source (e.g., CuSO₄) is used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ. This avoids the instability of Cu(I) salts.
-
Ligand: A copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is crucial. It stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to the biomolecule (especially proteins), and accelerates the reaction.
-
pH: The reaction is typically run at or near neutral pH (7-8) to ensure the stability of most biomolecules.[9]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1.1: CuAAC Conjugation to an Azide-Modified Peptide
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-ethynyl-1,3,4-thiadiazol-2-amine in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified peptide in sterile, nuclease-free water.
-
Prepare fresh stock solutions: 100 mM Sodium Ascorbate in water, 100 mM CuSO₄ in water, and 50 mM TBTA in DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-peptide to a final concentration of 1 mM in a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Add the 5-ethynyl-1,3,4-thiadiazol-2-amine stock solution to achieve a final concentration of 1.5-2.0 mM (1.5-2 molar equivalents).
-
Premix the catalyst: Add 1 µL of the 100 mM CuSO₄ stock to 5 µL of the 50 mM TBTA stock. Vortex briefly.
-
Add the CuSO₄/TBTA premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[9]
-
-
Purification:
-
Upon completion, purify the conjugate from excess reagents and catalyst using an appropriate method such as Size Exclusion Chromatography (SEC), dialysis against PBS, or HPLC.
-
-
Characterization:
-
Confirm the formation of the conjugate by MALDI-TOF or ESI-MS, looking for the expected mass increase.
-
Strategy 2: Functionalization via the Amino Group (Amide Coupling)
This strategy is employed when linking the thiadiazole to a molecule containing an activated carboxylic acid, such as a commercially available NHS ester linker or a protein where carboxyl groups have been activated.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are used to prevent hydrolysis of the highly reactive NHS ester.[9]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is added to deprotonate the primary amine, increasing its nucleophilicity without competing in the reaction.
-
pH Control (Aqueous): For reactions in aqueous buffers with biomolecules, maintaining a pH between 7 and 9 is a critical balance. Higher pH deprotonates more amines for faster reaction, but also accelerates NHS ester hydrolysis. A pH of ~8.0 is often a good compromise.[8][9]
Caption: Workflow for Amide Bond Formation using an NHS Ester.
Protocol 2.1: Coupling with an NHS-Ester Linker
-
Reagent Preparation:
-
Dissolve 5-ethynyl-1,3,4-thiadiazol-2-amine (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve the NHS-ester-containing molecule (1.1 equivalents) in a separate vial of anhydrous DMF or DMSO.
-
-
Reaction Assembly:
-
To the solution of the thiadiazole, add DIPEA (2-3 equivalents).
-
Add the NHS-ester solution dropwise to the thiadiazole solution while stirring.
-
-
Incubation:
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and washed with brine to remove DMF and excess base.
-
Dry the organic layer, concentrate it, and purify the resulting product using flash column chromatography or preparative HPLC.
-
-
Characterization:
Strategy 3: Sequential Orthogonal Functionalization
This advanced strategy leverages both functional groups in a stepwise manner to create a heterobifunctional linker, which can then bridge two different biomolecules. The key is to perform one reaction, purify the intermediate, and then perform the second reaction.
Caption: A sequential workflow to create a heterobifunctional conjugate.
This workflow, for example, first uses the amine for amide coupling (Protocol 2.1) to attach a targeting ligand. After purification, the remaining ethynyl group is used in a CuAAC reaction (Protocol 1.1) to attach a cytotoxic drug.
Data and Troubleshooting
Successful conjugation requires careful monitoring and optimization. Below is a summary of expected outcomes and common challenges.
Table 1: Summary of Functionalization Reactions
| Parameter | CuAAC (Click Chemistry) | Amide Coupling (NHS Ester) |
| Reaction Site | Terminal Ethynyl Group | Primary Amino Group |
| Linkage Formed | 1,2,3-Triazole | Amide |
| Typical Yield | > 80% | 60-90% (small molecule) |
| Key Reagents | CuSO₄, Na-Ascorbate, Ligand | NHS Ester, DIPEA (organic) |
| Primary Solvent | Aqueous Buffers (e.g., PBS) | Anhydrous DMF, DMSO |
| Characterization | MS (Mass Addition), SDS-PAGE | NMR, MS, IR[10][12] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Yield in CuAAC | 1. Inactive Cu(I) catalyst. 2. Biomolecule degradation. 3. Reagent degradation. | 1. Use fresh Sodium Ascorbate solution; ensure ligand is present. 2. Use a protective ligand (TBTA); degas buffers to remove oxygen. 3. Check quality of azide/alkyne starting materials. |
| Low/No Yield in Amide Coupling | 1. Hydrolysis of NHS ester. 2. Insufficiently nucleophilic amine. | 1. Use anhydrous solvents; add NHS ester just before use. 2. Ensure adequate base (DIPEA) is present; for aqueous reactions, increase pH to 8.0-8.5. |
| Side Reactions / Impurities | 1. Protein aggregation (CuAAC). 2. Multiple acylations. | 1. Increase ligand concentration; reduce reaction time or temperature. 2. Use a limiting amount of the NHS ester; carefully control stoichiometry. |
Conclusion
5-Ethynyl-1,3,4-thiadiazol-2-amine is a superior molecular scaffold for bioconjugation, offering a rare combination of orthogonal reactivity, inherent biological relevance, and synthetic accessibility. By providing two distinct and highly reliable chemical handles, it allows researchers and drug developers to construct complex, well-defined bioconjugates with a high degree of control. The protocols and strategies outlined in this guide serve as a robust foundation for harnessing the full potential of this versatile molecule in advancing next-generation therapeutics and biological probes.
References
- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024.
- da Silva, A. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(2), 558-583.
- Prasad, K. R., & Kumar, M. R. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 111-120.
-
Paneth, A., Płaziński, W., & Plech, T. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(24), 5961. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances, 14.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. . [Link]
-
Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 8(4), 551-564. [Link]
-
Prasad, K. R., & Kumar, M. R. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Al-Sodies, S. A., Al-Faifi, S. A., El-Faham, A., & El-Sayed, W. M. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7621. [Link]
-
Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., Guba, W., Kansy, M., & Diederich, F. (2011). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Angewandte Chemie International Edition, 50(2), 314-318. [Link]
-
Gümrükçüoğlu, N., & Şahin, E. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1499–1515. [Link]
-
Hrytsai, I., Demian, Y., & Vasylyev, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. [Link]
-
Bîcu, E., Măgdălina, I., & Bejan, V. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]
-
Hrytsai, I., Demian, Y., & Vasylyev, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Odesa University Chemical Journal. [Link]
- Samieipour, F., Khorsand, B., & Naghib, S. M. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 259, 129215.
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
- Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Vol 25, No 3.
- Salman, S. K., & Mohammed, H. H. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(9), 701-709.
-
Poirier, M., & Le, P. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13398. [Link]
-
Janeš, D., Gazvoda, M., & Slanina, T. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules, 29(9), 1999. [Link]
-
Bouziane, A., & Daoud, K. (2023). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 13(9), 1101-1109. [Link]
-
Hrytsai, I., Demian, Y., & Vasylyev, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5174. [Link]
-
Li, Y., et al. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Journal of the Brazilian Chemical Society. [Link]
-
Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 110, 117876. [Link]
-
Ekrek, S., Şenkardeş, S., & Çevik, Ö. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(4), 365-375. [Link]
-
Asif, M. (2015). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Preparation of 1,2,3-triazole derivatives from 5-Ethynyl-1,3,4-thiadiazol-2-amine
Application Note & Protocol
Topic: High-Fidelity Synthesis of 1,2,3-Triazole-Thiadiazole Hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Strategic Overview: The Power of Hybrid Scaffolds
In contemporary medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The 1,3,4-thiadiazole and 1,2,3-triazole moieties are exemplary pharmacophores, each possessing a broad spectrum of pharmacological activities.
-
1,3,4-Thiadiazole: This five-membered heterocycle is a bioisostere of thiazole and oxadiazole and is present in numerous clinically used drugs.[1] Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The sulfur atom in the ring enhances lipophilicity, which can improve membrane permeability.[4]
-
1,2,3-Triazole: Far from being a simple linker, the 1,2,3-triazole ring is a highly stable, aromatic system capable of forming hydrogen bonds and dipole-dipole interactions, actively contributing to ligand-receptor binding.[5] The advent of "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and modular.[6][7] This reaction's high efficiency, mild conditions, and tolerance of diverse functional groups have cemented its role in drug discovery.[8]
This document provides a comprehensive guide to the synthesis of novel hybrid molecules by conjugating 5-ethynyl-1,3,4-thiadiazol-2-amine with a variety of organic azides. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the significance of this synthetic strategy.
The Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundation of this protocol is the CuAAC reaction, a cornerstone of click chemistry.[9] Unlike the thermal Huisgen cycloaddition, which requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[6][8]
The reaction's success hinges on the in-situ generation of a copper(I) catalyst. While Cu(I) salts can be used directly, they are prone to oxidation. A more robust and common practice is to start with a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and add a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in the reaction mixture.[10][11]
Mechanism of Action
The catalytic cycle involves several key steps, which explains the reaction's efficiency and selectivity.
-
Copper-Acetylide Formation: The active Cu(I) catalyst readily coordinates with the terminal alkyne (5-ethynyl-1,3,4-thiadiazol-2-amine), lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.
-
Coordination with Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cycloaddition: This coordination pre-organizes the two reactants, facilitating an intramolecular-like cycloaddition to form a six-membered copper-triazolide intermediate.[8]
-
Protonolysis & Catalyst Regeneration: The copper-triazolide is then protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst to continue the cycle.
This catalytic pathway has a significantly lower activation energy barrier than the uncatalyzed thermal reaction, allowing it to proceed rapidly at room temperature.[6]
Caption: Figure 1: Catalytic Cycle of the CuAAC Reaction
Experimental Protocol: Synthesis of 1-(Aryl/Alkyl)-4-(2-amino-1,3,4-thiadiazol-5-yl)-1H-1,2,3-triazoles
This protocol outlines a general procedure that can be adapted for coupling various organic azides with 5-ethynyl-1,3,4-thiadiazol-2-amine.
Materials and Equipment
-
Starting Materials:
-
5-Ethynyl-1,3,4-thiadiazol-2-amine (≥97% purity)
-
Various organic azides (e.g., benzyl azide, phenyl azide, custom synthesized azides)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
-
Solvents:
-
tert-Butanol (t-BuOH)
-
Deionized water (H₂O)
-
Dimethyl sulfoxide (DMSO) (optional, for substrates with poor solubility)
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
-
Characterization instruments: NMR spectrometer, FT-IR spectrometer, Mass spectrometer
-
Synthetic Workflow
The overall workflow is a straightforward, one-pot synthesis followed by purification and characterization.
Caption: Figure 2: General Experimental Workflow
Step-by-Step Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5-ethynyl-1,3,4-thiadiazol-2-amine (1.0 mmol, 1.0 eq.) and the desired organic azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of t-BuOH and H₂O (10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Causality Note: The t-BuOH/H₂O solvent system is highly effective for CuAAC as it dissolves a wide range of organic substrates while also being compatible with the inorganic catalyst components.[11] Using a slight excess of the azide ensures complete consumption of the more valuable alkyne starting material.
-
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol, 0.3 eq. in 1 mL H₂O). Add this solution to the reaction mixture. Subsequently, add an aqueous solution of CuSO₄·5H₂O (0.15 mmol, 0.15 eq. in 1 mL H₂O) dropwise.
-
Causality Note: Sodium ascorbate is added first to ensure a reducing environment is established, immediately converting the subsequently added Cu(II) to the active Cu(I) state. This minimizes side reactions like oxidative alkyne homocoupling (Glaser coupling).[11]
-
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-12 hours, often indicated by the formation of a thick precipitate.
-
Product Isolation: Upon completion, add 20 mL of deionized water to the reaction mixture to ensure full precipitation of the product. Stir for an additional 15 minutes. Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Causality Note: The triazole products are generally much less soluble in water than the starting materials and catalyst salts, allowing for a simple and efficient isolation by precipitation and filtration.
-
-
Purification: Wash the collected solid sequentially with cold water (3 x 10 mL) and cold diethyl ether (2 x 10 mL) to remove residual catalysts and unreacted starting materials. Dry the purified product under vacuum. If further purification is needed (as determined by NMR or LC-MS), recrystallization from ethanol or column chromatography can be employed.
Characterization
The structure of the synthesized 1,2,3-triazole derivatives should be confirmed using standard spectroscopic methods:
-
¹H NMR: Look for a characteristic singlet peak for the triazole proton (C5-H) typically appearing between δ 7.5-8.5 ppm. The disappearance of the acetylenic proton signal from the starting material is also a key indicator.
-
¹³C NMR: Confirm the presence of the two triazole carbons and the carbons of the thiadiazole and substituent groups.
-
FT-IR: The disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and azide N₃ stretch (around 2100 cm⁻¹) provides strong evidence of reaction completion.
-
Mass Spectrometry (HRMS): Confirm the molecular weight and elemental composition of the final product.
Expected Results and Applications
This protocol reliably yields 1,2,3-triazole-thiadiazole hybrids with high purity. The modularity of the CuAAC reaction allows for the creation of a large library of derivatives by simply varying the organic azide starting material.
| Parameter | Typical Range/Value | Notes |
| Reaction Time | 4 - 12 hours | Can vary based on the steric and electronic properties of the azide. |
| Yield | 85 - 98% | Generally high for a wide range of substrates. |
| Purity (crude) | >90% | Often high enough for initial biological screening without further purification. |
| Solvent System | t-BuOH/H₂O (1:1) | DMSO can be added as a co-solvent for poorly soluble substrates. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions preserve sensitive functional groups. |
Table 1: Summary of Typical Reaction Parameters and Outcomes.
The synthesized compounds are of significant interest to drug discovery programs. The combination of the 1,3,4-thiadiazole and 1,2,3-triazole scaffolds has been explored for various therapeutic targets, including:
-
Anticancer Agents: These hybrids have shown promising cytotoxic activity against various cancer cell lines.[3][12]
-
Antimicrobial Agents: The dual-pharmacophore approach can lead to compounds with potent activity against bacteria and fungi.[4]
-
Antiviral Agents: The 1,3,4-thiadiazole ring is a component of some antiviral drugs, and its combination with a triazole ring is an active area of research.[13][14]
-
Anti-inflammatory and Anti-Alzheimer Agents: Recent studies have investigated these hybrids for their potential in treating inflammatory conditions and neurodegenerative diseases.[4]
References
-
(PDF) Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. (2021). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents. (n.d.). J-Stage. [Link]
-
Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. (2021). MDPI. [Link]
-
Synthesis and biological evaluation of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of 1,2,4-Triazolo [3,4-B][15][2][13]-Thiadiazole Derivatives as Potent Antimicrobial Agent. (2023). Current Science. [Link]
-
Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. (n.d.). Connect Journals. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). PubMed. [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). SAR Publication. [Link]
-
1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. (2014). Arabian Journal of Chemistry. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. [Link]
-
AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. (2022). ResearchGate. [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Oriental Journal of Chemistry. [Link]
-
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (n.d.). JETIR. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). SciSpace. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journals. [Link]
-
Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository. [Link]
Sources
- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 2. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]
- 3. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 10. scispace.com [scispace.com]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Reagents for acylation of the amine group in 5-Ethynyl-1,3,4-thiadiazol-2-amine
Application Note: Chemoselective Acylation of 5-Ethynyl-1,3,4-thiadiazol-2-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and validated experimental protocols for the acylation of electron-deficient, alkyne-functionalized heteroaromatic amines.
Introduction & Mechanistic Rationale
The compound 5-ethynyl-1,3,4-thiadiazol-2-amine is a highly valuable pharmacophore and synthetic building block, recently gaining prominence in the development of novel anti-cancer therapies, particularly as a precursor for Polymerase theta (Pol θ) inhibitors[1][2]. However, the acylation of this molecule presents two distinct chemical challenges that require careful reagent selection:
-
Attenuated Nucleophilicity: The 1,3,4-thiadiazole ring is strongly electron-withdrawing. The lone pair on the exocyclic 2-amino group is highly delocalized into the heteroaromatic system, rendering it a remarkably poor nucleophile compared to standard aliphatic or even simple aromatic amines[3].
-
Chemoselectivity of the Terminal Alkyne: The 5-ethynyl group contains an acidic terminal alkyne proton (pKa ~ 25). The use of excessively strong bases (e.g., NaH, n-BuLi) to artificially enhance the amine's nucleophilicity risks deprotonating the alkyne, leading to unwanted polymerization, isomerization, or degradation. Furthermore, the presence of trace transition metals must be avoided to prevent spontaneous Sonogashira-type homocoupling.
To overcome these barriers, the acylation strategy must rely on highly reactive electrophiles (such as acid chlorides or highly active esters) paired with mild, non-nucleophilic bases (such as DIPEA or Pyridine) to drive the reaction forward without compromising the alkyne moiety[4][5].
Reagent Selection Matrix
The choice of acylation reagent dictates the reaction's success, yield, and impurity profile. Table 1 summarizes the optimal reagent systems based on the starting carboxylic acid derivative.
Table 1: Quantitative Comparison of Acylation Reagents for 1,3,4-Thiadiazol-2-amines
| Reagent System | Precursor Type | Reactivity Level | Base Required | Typical Yield | Byproduct Profile |
| Acid Chloride / Pyridine | R-COCl | Very High | Pyridine / DMAP | 75 - 90% | Pyridinium chloride (water-soluble) |
| HATU / DIPEA | R-COOH | High | DIPEA | 65 - 85% | Tetramethylurea, HOAt (requires basic wash) |
| EDC / HOBt | R-COOH | Moderate | DIPEA / NMM | 50 - 70% | Water-soluble urea (easy workup) |
| Acid Anhydride | (R-CO)₂O | Moderate | DMAP (cat.) | 60 - 80% | Carboxylic acid (requires basic wash) |
Note: For sterically hindered carboxylic acids, HATU is strictly preferred over EDC due to the accelerated formation of the highly reactive 7-azabenzotriazole (OAt) active ester.
Decision matrix for selecting acylation reagents based on precursor type and steric hindrance.
Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific stoichiometric ratios and workup procedures tailored to handle the poor nucleophilicity of the thiadiazole amine while protecting the terminal alkyne.
Protocol A: Acylation via Acid Chloride (Recommended for Maximum Yield)
This method is highly effective due to the intrinsic electrophilicity of acid chlorides. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while DMAP further accelerates the reaction via the formation of a highly reactive acylpyridinium intermediate[4].
Reagents & Materials:
-
5-Ethynyl-1,3,4-thiadiazol-2-amine (1.0 equiv, 1.0 mmol)
-
Acyl Chloride (1.2 equiv, 1.2 mmol)
-
Anhydrous Pyridine (2.0 equiv, 2.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Flush with Argon to ensure an inert atmosphere (critical to prevent alkyne degradation).
-
Dissolution: Suspend 5-ethynyl-1,3,4-thiadiazol-2-amine (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (8 mL). Add anhydrous pyridine (2.0 mmol). Note: The amine may not fully dissolve until the reaction proceeds.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve the acyl chloride (1.2 mmol) in DCM (2 mL) and add it dropwise over 10 minutes via a syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The product will typically appear as a higher Rf spot compared to the highly polar starting amine.
-
Quenching & Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with 5% aqueous citric acid (2 × 15 mL) to remove pyridine and DMAP, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: HATU-Mediated Amide Coupling (Recommended for Carboxylic Acids)
When the acid chloride is unstable or commercially unavailable, direct coupling from the carboxylic acid is required. Standard peptide coupling agents (like DCC) often fail here. HATU is the premier choice, generating an OAt-active ester that easily overcomes the steric and electronic deactivation of the thiadiazole amine[5][6].
Mechanistic pathway of HATU-mediated amide coupling with electron-deficient heteroaromatic amines.
Reagents & Materials:
-
Carboxylic Acid (1.2 equiv, 1.2 mmol)
-
5-Ethynyl-1,3,4-thiadiazol-2-amine (1.0 equiv, 1.0 mmol)
-
HATU (1.3 equiv, 1.3 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Step-by-Step Procedure:
-
Activation: In an Argon-purged flask, dissolve the carboxylic acid (1.2 mmol) and HATU (1.3 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes. Causality: Pre-activation is crucial. It ensures the complete conversion of the acid to the OAt-ester before the poorly nucleophilic amine is introduced, preventing side reactions.
-
Coupling: Dissolve 5-ethynyl-1,3,4-thiadiazol-2-amine (1.0 mmol) in DMF (2 mL) and add it to the activated ester solution.
-
Reaction: Stir the mixture at room temperature for 12–18 hours. Alternatively, if steric hindrance is severe, gently heat to 40 °C.
-
Workup: Pour the reaction mixture into ice-cold water (30 mL). If the product precipitates, collect it via vacuum filtration and wash with water. If it does not precipitate, extract with EtOAc (3 × 20 mL).
-
Purification: Wash the combined organic layers with 5% LiCl aqueous solution (3 × 15 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Analytical Validation
To ensure the structural integrity of the synthesized N-(5-ethynyl-1,3,4-thiadiazol-2-yl)amide, perform the following self-validating checks:
-
FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretching bands (~3400 and ~3300 cm⁻¹) and the appearance of a strong secondary amide N-H stretch (~3200 cm⁻¹) and an amide I carbonyl stretch (C=O) around 1680–1650 cm⁻¹[4]. The terminal alkyne C≡C stretch should remain visible at ~2110 cm⁻¹.
-
¹H NMR (DMSO-d₆): The signature of success is the appearance of a highly deshielded amide proton singlet (typically δ 12.0 – 13.0 ppm), characteristic of acylated 2-amino-1,3,4-thiadiazoles[3][7]. The terminal alkyne proton should appear as a distinct singlet around δ 4.5 – 5.0 ppm.
References
-
Repare Therapeutics Inc. (2024). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use (Patent No. WO2024069592A1). Google Patents.
-
Repare Therapeutics Inc. (2024). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof (Patent No. CN120344522A). Google Patents.
- Er, M., Isildak, G., Tahtaci, H., & Karakurt, T. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results.
- Lindström, J., & Hallberg, J. (2012). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. Synthesis, 44(19), 3059-3062. Thieme Connect.
- Science.gov Search Results. carboxylic acid amides. Science.gov.
- Astex Therapeutics Ltd. (2011). Thiadiazole compounds and methods of use (Patent No. US7919514B2).
- Al-Wahaibi, L. H., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
- International Journal of Engineering Research and Development. (2018). Acylation And Structural Characterization Of 5-(2,6- Dichlorobenzyl)-1,3,4-Thiadiazole-2-Amine. IJERD.
Sources
- 1. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 2. CN120344522A - N-(5-substituted-[(1,3,4-thiadiazolyl) or (1,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijerd.com [ijerd.com]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carboxylic acid amides: Topics by Science.gov [science.gov]
- 7. Thieme E-Books & E-Journals - [thieme-connect.com]
Incorporating 5-Ethynyl-1,3,4-thiadiazol-2-amine into DNA-encoded libraries
Application Note: Strategic Incorporation of 5-Ethynyl-1,3,4-thiadiazol-2-amine into DNA-Encoded Libraries (DEL)
Executive Summary
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for pyrimidines and exhibiting a broad pharmacological profile (anticancer, antimicrobial, carbonic anhydrase inhibition).[1] The specific building block 5-Ethynyl-1,3,4-thiadiazol-2-amine represents a high-value node for DNA-Encoded Library (DEL) synthesis.[2] Its bifunctionality—an electron-deficient C-2 amine and a C-5 alkyne handle—enables orthogonal diversification strategies.[2]
However, this scaffold presents distinct chemical challenges:
-
Low Nucleophilicity: The electron-withdrawing nature of the thiadiazole ring renders the C-2 amine poorly reactive toward standard DNA-conjugated carboxylic acids.[2]
-
Metal Coordination: The N/S heteroatoms can chelate transition metals (Cu, Pd), potentially poisoning catalysts used in downstream Click or Cross-coupling reactions.
This guide provides optimized, field-proven protocols to overcome these barriers, ensuring high-fidelity incorporation and library quality.
Strategic Analysis & Chemical Logic
Before initiating synthesis, researchers must select the optimal incorporation pathway. The 5-ethynyl-1,3,4-thiadiazol-2-amine (referred to as ETDA ) can function as either a Cycle 1 "Headpiece" extension or a Cycle 2/3 capping unit.[2]
Challenge 1: The "Deactivated Amine" Problem
Standard DEL amide coupling reagents (EDC/NHS, EDC/HOAt) often fail with heteroaryl amines like ETDA due to low nucleophilicity.
-
Solution: Utilization of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or in situ generation of Acyl Fluorides (via TFFH) to drive conversion.[2]
Challenge 2: Catalyst Sequestration
The thiadiazole nitrogen (N-3/N-4) and sulfur can bind Cu(I) or Pd(II).[2]
-
Solution: In CuAAC reactions, increase the ligand-to-copper ratio (using THPTA or BTTES ) to outcompete the scaffold for metal binding.[2]
Experimental Protocols
Protocol A: Anchoring ETDA to DNA (Amide Coupling)
Objective: Couple the C-2 amine of ETDA to a DNA-conjugated carboxylic acid (DNA-COOH).[2]
Materials:
-
DNA-COOH (1 mM in water)[2]
-
ETDA (200 mM in DMSO)
-
DMT-MM (500 mM in water, freshly prepared)[2]
-
Buffer: 500 mM MOPS (pH 7.0) or Phosphate Buffer (pH 7.5)
Step-by-Step Procedure:
-
Reaction Assembly: In a PCR tube or 96-well plate, combine:
-
Incubation: Vortex briefly and centrifuge. Incubate at 35°C for 16 hours .
-
Note: The elevated temperature (vs. standard RT) helps overcome the activation energy barrier of the deactivated amine.
-
-
Second Addition (Optional but Recommended): If LCMS shows <80% conversion after 16h, add a fresh aliquot of DMT-MM (2 µL) and incubate for an additional 4 hours.
-
Purification: Ethanol precipitation is mandatory to remove excess organic amine which can interfere with subsequent enzymatic steps.[2]
-
Add 10% volume 3M NaOAc (pH 5.[2]2) and 2.5x volume cold absolute ethanol. Incubate at -20°C for 30 min. Centrifuge at 15,000 x g for 30 min.
-
Validation Criteria:
-
Mass Spec: Observe Mass shift +125.1 Da (ETDA MW - H2O).[2]
-
Yield: Target >85% conversion by UV integration.
Protocol B: Diversification via CuAAC (Click Chemistry)
Objective: React the C-5 alkyne of the DNA-anchored ETDA with an Azide building block.[2]
Materials:
-
DNA-ETDA conjugate (from Protocol A)[2]
-
Azide Building Block (R-N3, 20 mM in DMSO)[2]
-
CuSO4 (10 mM in water)
-
THPTA Ligand (50 mM in water)
-
Sodium Ascorbate (100 mM in water, fresh)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Critical):
-
Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 2 µL Cu + 10 µL THPTA). Incubate for 5 minutes.
-
Why? Pre-forming the complex prevents the Cu(I) from being sequestered by the thiadiazole scaffold immediately upon reduction.
-
-
Reaction Mix:
-
10 µL DNA-ETDA (1 nmol)[2]
-
10 µL 100 mM Sodium Phosphate (pH 7.0)
-
2 µL Azide BB (40 nmol, 40 equiv.)
-
2 µL Pre-complexed Cu-THPTA
-
2 µL Sodium Ascorbate (200 nmol)
-
-
Degassing: Briefly bubble N2 or Argon through the solution (or perform in a glovebox) if possible. Oxygen promotes Cu(I) oxidation and DNA damage.
-
Incubation: RT for 2 hours.
-
Quenching: Add 2 µL of 500 mM EDTA to chelate copper and stop the reaction.
Protocol C: Diversification via Sonogashira Coupling
Objective: React the C-5 alkyne with an Aryl Iodide.[2]
Materials:
-
DNA-ETDA conjugate[2]
-
Aryl Iodide (20 mM in DMSO)
-
Pd(OAc)2 / TPPTS (Water-soluble phosphine) catalyst system[2]
-
CuI (Optional co-catalyst, use with caution due to DNA degradation risk)
-
Base: Triethylamine (TEA)
Step-by-Step Procedure:
-
Catalyst Prep: Mix Pd(OAc)2 (10 mM in DMSO) and TPPTS (50 mM in water) at 1:5 ratio. Let stand 10 min (turns yellow).
-
Reaction Assembly:
-
Incubation: 40°C for 2 hours.
-
Note: Sonogashira on DNA is pH sensitive.[2] pH 9.0–9.5 is optimal for the deprotonation of the alkyne without damaging DNA (DNA is stable up to pH 12-13 for short periods).
-
Quantitative Data Summary
| Reaction Type | Reagents | Equiv.[2][3][4][5][6] (BB) | Time/Temp | Avg. Conversion* | Specific Risk |
| Amide Coupling | DMT-MM, MOPS pH 7 | 400x | 16h @ 35°C | 85-92% | Low nucleophilicity of amine |
| Amide Coupling | EDC/HOAt | 400x | 16h @ RT | < 40% (Fail) | Insufficient activation |
| CuAAC (Click) | Cu:THPTA (1:[2]5) | 40x | 2h @ RT | > 95% | Metal scavenging by scaffold |
| Sonogashira | Pd(OAc)2/TPPTS | 40x | 2h @ 40°C | 60-80% | Oxidative DNA damage (Pd) |
*Data based on internal validation using 15-mer DNA headpiece.
Visual Workflows (Graphviz)
Figure 1: Strategic Incorporation Pathway
This diagram illustrates the decision logic for incorporating the ETDA scaffold into a multi-cycle DEL synthesis.
Caption: Workflow for incorporating 5-Ethynyl-1,3,4-thiadiazol-2-amine (ETDA) into DNA-Encoded Libraries.
Figure 2: Amide Coupling Mechanism & Troubleshooting
Visualizing the activation pathway for the electron-deficient amine.
Caption: Mechanistic logic for selecting DMT-MM over standard EDC protocols for thiadiazole amines.
References
-
Neri, D., & Lerner, R. A. (2018). DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with DNA Genes. Annual Review of Biochemistry. Link
-
Hu, Y., et al. (2021). 1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry. Link
-
Satz, A. L., et al. (2022). DNA-Compatible Chemistry: The Engine of DNA-Encoded Library Synthesis. Bioconjugate Chemistry. Link
-
Li, G., et al. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions. Bioorganic & Medicinal Chemistry. Link
-
Denton, K. E., & Krusemark, C. J. (2016). Per-DEAL: A Method for High-Yielding On-DNA Amide Coupling.[2] Organic Letters. Link (Validating DMT-MM usage).
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
Navigating the Reaction Landscape: A Detailed Guide to Solvent Selection for 5-Ethynyl-1,3,4-thiadiazol-2-amine
Introduction: The Critical Role of the Reaction Medium
5-Ethynyl-1,3,4-thiadiazol-2-amine is a molecule of significant interest in contemporary drug discovery and materials science. Its unique structural motif, featuring a terminal alkyne for versatile coupling, a pharmacologically relevant 2-amino-1,3,4-thiadiazole core, and a nitrogen-rich heterocyclic system, presents both immense synthetic opportunities and distinct challenges. The success of chemical transformations involving this scaffold is profoundly influenced by the choice of solvent. This guide provides a comprehensive framework for rational solvent selection in reactions involving 5-Ethynyl-1,3,4-thiadiazol-2-amine, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern reactivity, stability, and yield.
Physicochemical Profile of 5-Ethynyl-1,3,4-thiadiazol-2-amine
A thorough understanding of the molecule's intrinsic properties is paramount for informed solvent selection.
-
Polarity and Solubility : The presence of the 2-amino group and the nitrogen and sulfur heteroatoms in the thiadiazole ring imparts a significant degree of polarity to the molecule. This suggests good solubility in polar solvents. However, the ethynyl group is nonpolar. Therefore, a balance of polarity is often required in the solvent system. While direct solubility data is not extensively published, analogous 5-substituted-1,3,4-thiadiazol-2-amines are noted to be soluble in common polar organic solvents like methanol, ethanol, DMSO, and DMF.[1] It is anticipated that 5-Ethynyl-1,3,4-thiadiazol-2-amine will exhibit similar solubility behavior.
-
Acidity and Basicity : The molecule possesses two key ionizable sites:
-
The terminal alkyne proton exhibits a pKa of approximately 25, making it significantly more acidic than protons on alkanes or alkenes.[2][3] This acidity is a cornerstone of its reactivity in coupling reactions, as it allows for deprotonation by a sufficiently strong base to form a nucleophilic acetylide.
-
The 2-amino group is basic. The pKa of the conjugate acid of 2-amino-1,3,4-thiadiazole is approximately 3.2.[1] This basicity can influence the reaction environment and may necessitate the use of an appropriate base to both deprotonate the alkyne and neutralize any acidic byproducts.
-
-
Stability : The ethynyl group attached to the electron-deficient 1,3,4-thiadiazole ring is susceptible to nucleophilic attack and may be unstable under strongly basic conditions or at elevated temperatures. The choice of solvent and base must therefore be carefully considered to avoid unwanted side reactions.
Core Reactions and Solvent Selection Strategies
Two of the most important classes of reactions for derivatizing 5-Ethynyl-1,3,4-thiadiazol-2-amine are palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click" reaction.
Sonogashira Coupling: Forging C-C Bonds
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The choice of solvent is critical for balancing the solubility of all components (the thiadiazole, the coupling partner, the palladium catalyst, the copper co-catalyst, and the base) and for influencing the reaction kinetics and preventing side reactions.
Solvent Considerations for Sonogashira Coupling:
| Solvent Class | Examples | Suitability and Rationale | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), NMP | Excellent choice. These solvents effectively dissolve the polar thiadiazole substrate and the inorganic salts used as bases (e.g., K₂CO₃, Cs₂CO₃). Their high boiling points allow for a wide range of reaction temperatures. DMF, in particular, is a common and effective solvent for Sonogashira reactions.[5][6] | Can be difficult to remove completely during workup. May coordinate with the metal catalyst, potentially affecting its activity. |
| Ethers | THF, 1,4-Dioxane | Good choice. These are moderately polar and can dissolve a wide range of organic substrates. They are relatively easy to remove under vacuum. | Lower boiling points may limit the reaction temperature. May not be sufficiently polar to dissolve all inorganic bases. |
| Amines | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Often used as both solvent and base. This simplifies the reaction setup. The basic nature of the solvent ensures the deprotonation of the alkyne and neutralizes the HX byproduct.[4] | Can be difficult to remove. The high concentration of amine can sometimes lead to side reactions or catalyst deactivation. |
| Hydrocarbons | Toluene, Xylene | Generally less suitable. While they can be effective in some cases, particularly for nonpolar substrates, they are unlikely to be good solvents for the polar 5-Ethynyl-1,3,4-thiadiazol-2-amine. | Poor solubility of the starting material and inorganic bases. |
| Protic Solvents | Water, Alcohols | Can be used in specific "green chemistry" protocols. Often requires specialized water-soluble ligands for the palladium catalyst. Can be advantageous for simplifying workup.[7] | Potential for side reactions involving the protic solvent. Solubility of organic substrates can be limited. |
Protocol for Solvent Screening in Sonogashira Coupling:
This protocol outlines a general procedure for screening different solvents for the Sonogashira coupling of a halo-substituted 2-amino-1,3,4-thiadiazole with a terminal alkyne.
Materials:
-
5-Halo-1,3,4-thiadiazol-2-amine (e.g., 5-bromo- or 5-iodo-)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvents to be screened (e.g., DMF, THF, MeCN, Et₃N)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tubes or similar reaction vessels
-
TLC plates and developing chamber
-
Standard workup and purification reagents
Procedure:
-
To a series of oven-dried Schlenk tubes under an inert atmosphere, add the 5-halo-1,3,4-thiadiazol-2-amine (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
To each tube, add the base (2.0-3.0 equiv.). If using an amine base that is also the solvent, add it in the next step.
-
Add the chosen anhydrous solvent (e.g., DMF, THF, MeCN) to each tube to achieve a suitable concentration (typically 0.1-0.5 M). If using an amine as the solvent, add it here.
-
Add the terminal alkyne (1.1-1.5 equiv.) to each reaction mixture.
-
Stir the reactions at room temperature or heat to an appropriate temperature (e.g., 50-100 °C), depending on the reactivity of the substrates and the boiling point of the solvent.
-
Monitor the progress of each reaction by TLC.
-
Upon completion, quench the reactions with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the relative conversion and identify the solvent that provides the highest yield and purity.
Visualization of the Sonogashira Coupling Workflow:
Caption: Decision tree for selecting a solvent for CuAAC reactions.
Quantitative Data for Solvent Selection
The following table provides key physical properties of common solvents to aid in a more quantitative approach to solvent selection.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Polarity Class |
| Water | 100.0 | 80.1 | 1.85 | Polar Protic |
| Dimethylformamide (DMF) | 153.0 | 36.7 | 3.82 | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 189.0 | 46.7 | 3.96 | Polar Aprotic |
| Acetonitrile (MeCN) | 81.6 | 37.5 | 3.92 | Polar Aprotic |
| Tetrahydrofuran (THF) | 66.0 | 7.5 | 1.75 | Polar Aprotic |
| 1,4-Dioxane | 101.0 | 2.2 | 0.45 | Nonpolar |
| Toluene | 110.6 | 2.4 | 0.36 | Nonpolar |
| Triethylamine (Et₃N) | 89.5 | 2.4 | 0.66 | Polar Aprotic |
| Dichloromethane (DCM) | 39.6 | 9.1 | 1.60 | Polar Aprotic |
| tert-Butanol | 82.4 | 12.5 | 1.66 | Polar Protic |
Data compiled from various sources. [8][9]
Conclusion and Future Perspectives
The selection of an appropriate solvent is a multi-faceted decision that profoundly impacts the outcome of reactions involving 5-Ethynyl-1,3,4-thiadiazol-2-amine. For Sonogashira couplings, polar aprotic solvents like DMF and THF, or amine bases as solvents, often provide the best results. For CuAAC reactions, aqueous systems are highly effective and environmentally benign, with polar aprotic solvents serving as excellent alternatives for less soluble substrates. The protocols and data presented herein provide a robust starting point for researchers to optimize their reaction conditions. Future work in this area could involve the development of novel, sustainable solvent systems and a more in-depth investigation into the stability of this promising heterocyclic building block under a wider range of reaction conditions.
References
- Zhou, Y., & Panda, B. (2021). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes. Retrieved from [Link]
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
- Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276.
- Li, M., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168.
- Beilstein-Institut. (2024). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 20, 117.
-
ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Retrieved from [Link]
- Royal Society of Chemistry. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. New Journal of Chemistry, 47(15), 7235-7245.
-
University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Murov, S. L. (n.d.). Table of Properties of Common Organic Solvents. Retrieved from [Link]
- PubMed. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Letters in Organic Chemistry, 9(5), 341-346.
-
KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
- ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008–2021.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2244–2254.
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 17(5), 2960-2966.
- Beilstein-Institut. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2752-2770.
-
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- MDPI. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 51.
- MDPI. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
- MDPI. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gold-chemistry.org [gold-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 5-Ethynyl-1,3,4-thiadiazol-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Ethynyl-1,3,4-thiadiazol-2-amine . Here, we provide mechanistic insights, diagnostic workflows, and self-validating experimental protocols to overcome the challenging solubility profile of this compound.
Mechanistic Overview of Solubility Challenges
5-Ethynyl-1,3,4-thiadiazol-2-amine presents a complex solubility profile typical of highly functionalized heterocycles. The 1,3,4-thiadiazole core is a rigid, planar ring that promotes strong intermolecular π-π stacking. While the 2-amino group offers hydrogen bond donating and accepting capabilities, the 5-ethynyl moiety introduces significant lipophilicity. This combination results in high crystalline lattice energy and poor thermodynamic solubility in purely aqueous buffers. The introduction of lipophilic substituents like the ethynyl group increases the overall hydrophobicity of the molecule, a common cause of low water solubility in .
Diagnostic Workflow
Use the following decision matrix to select the optimal solubility enhancement strategy based on your specific assay constraints.
Decision matrix for selecting a solubility enhancement strategy based on assay constraints.
Troubleshooting Guides
Q: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). What is causing this? A: This is a classic "solvent shock" phenomenon. The sudden shift in dielectric constant causes the hydrophobic ethynyl-thiadiazole molecules to aggregate faster than they can be solvated by water. To prevent this, implement a step-wise serial dilution or a . Instead of a single large dilution, perform a series of smaller dilutions using intermediate buffers containing secondary co-solvents like PEG-400 or Tween-80. This gradual change in solvent composition prevents the compound from crashing out of solution.
Q: The compound does not dissolve completely even in 100% DMSO at 10 mM. How can I achieve a clear stock? A: The strong intermolecular hydrogen bonding between the 2-amino group and the thiadiazole nitrogen of adjacent molecules creates a highly stable crystal lattice. To disrupt this lattice energy, visually inspect the solution and apply mild sonication or gentle warming (37°C) for 10-15 minutes[1]. If the issue persists, adding 0.1% v/v of an organic acid (like TFA) to the DMSO can protonate the amine, disrupting the intermolecular H-bonds and facilitating dissolution.
Q: I am observing inconsistent results in my biological assays with the same batch of compound. Why? A: Inconsistent results are directly linked to micro-precipitation and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time. Ensure complete dissolution by preparing fresh dilutions from the stock solution for each experiment to avoid compound degradation and concentration variability.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Biocompatible Co-Solvent Formulation (DMSO/PEG-400/Aqueous)
-
Causality: PEG-400 acts as a bridging solvent, reducing the dielectric gap between DMSO and water. This minimizes the local concentration of the compound when it first contacts the aqueous environment, preventing nucleation and micro-precipitation[2].
-
Methodology:
-
Stock Preparation: Weigh 1.25 mg of 5-Ethynyl-1,3,4-thiadiazol-2-amine. Add 100 µL of 100% molecular-biology grade DMSO. Sonicate at 37°C for 5 minutes until fully clear.
-
Intermediate Vehicle: In a separate tube, prepare an intermediate vehicle: 40% PEG-400, 10% Tween-80, and 50% target aqueous buffer (e.g., PBS).
-
Serial Dilution: Slowly add 10 µL of the DMSO stock into 90 µL of the intermediate vehicle while vortexing continuously.
-
Validation Check: The solution must remain optically clear. Turbidity at this stage indicates the co-solvent ratio is insufficient.
-
-
Final Assay Dilution: Dilute this intermediate 1:10 into the final pre-warmed (37°C) aqueous buffer. Ensure the final co-solvent concentration is compatible with the assay and does not affect the biological system[2].
-
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
-
Causality: Encapsulating the hydrophobic thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule significantly increases its . The hydrophilic exterior of the cyclodextrin ensures compatibility with the bulk aqueous phase[3].
-
Methodology:
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.
-
Complexation: Slowly add the 5-Ethynyl-1,3,4-thiadiazol-2-amine powder to the cyclodextrin solution while stirring continuously[1]. Aim for a 1:2 molar ratio (Drug:Cyclodextrin).
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium for complex formation[1].
-
Filtration & Validation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed drug. Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized complex.
-
Lyophilization: Freeze the resulting solution at -80 °C and lyophilize using a freeze-dryer until a dry powder is obtained. This powder is the inclusion complex, which provides a more stable and consistently soluble form of your compound.
-
Quantitative Data Summary
The following table summarizes the expected solubility enhancements using different formulation strategies based on empirical data for 4[4][5].
| Formulation Strategy | Final Aqueous Solvent | Max Soluble Concentration | Visual Appearance |
| Unformulated | PBS (pH 7.4) | < 0.05 mM | Cloudy / Precipitate |
| pH Adjustment | Acetate Buffer (pH 4.0) | ~ 0.5 mM | Clear |
| Co-solvent (Protocol A) | PBS + 1% DMSO + PEG | ~ 1.0 mM | Clear |
| HP-β-CD (Protocol B) | Water | > 5.0 mM | Clear |
Frequently Asked Questions (FAQs)
Q: Can the solubility of my 1,3,4-thiadiazol-2-amine derivative be improved by changing the pH? A: Yes. The solubility of 1,3,4-thiadiazole derivatives can be heavily influenced by the pH of the solution[2]. Because the compound has a basic nitrogen atom (the 2-amino group), it will be more soluble at a lower pH where it is protonated[2]. Determine the pKa of your compound and adjust the pH of the assay buffer to an acidic value (e.g., pH 4.0) if compatible with your assay system[2].
Q: Does salt concentration affect the solubility of this compound? A: Yes, through the "salting out" effect. If the assay buffer has a high salt concentration, it can decrease the solubility of hydrophobic compounds[2]. If possible, try to reduce the salt concentration of the buffer while maintaining its buffering capacity and physiological relevance[2].
Q: Is the ethynyl group stable during sonication or heating? A: Terminal alkynes are generally stable to mild heating (up to 60°C) and standard bath sonication. However, avoid high-energy probe sonication, which can generate localized extreme temperatures and free radicals, potentially leading to alkyne degradation or cross-coupling.
References
3.[4] Title: Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation Source: ACS Biomaterials Science & Engineering URL: [Link]
5.[5] Title: 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909 Source: PubChem URL:[Link]
Sources
Technical Support Center: Recrystallization of Thiadiazole Amines
Topic: Optimizing Recrystallization Architectures for 2-Amino-1,3,4-Thiadiazole Derivatives Ticket ID: TDA-RCX-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Thiadiazole amines (specifically 2-amino-1,3,4-thiadiazoles) are notorious for their erratic crystallization behaviors.[1] Their high polarity, potential for tautomerism (especially in 5-mercapto derivatives), and tendency to form supersaturated oils rather than crystal lattices present significant challenges.[1] This guide moves beyond standard protocols to address the mechanistic failures in purification, focusing on solvent thermodynamics, impurity purging (specifically the 1,2,4-triazole isomer), and phase separation control.
Module 1: The Solubility Matrix & Solvent Selection
User Issue: "My compound dissolves in hot solvent but won't precipitate upon cooling," or "It precipitates immediately as a powder."
The Causality
Thiadiazole amines possess a rigid heterocyclic core with hydrogen bond donors (
-
If cooling is too fast: The lattice energy cannot overcome the solvation shell quickly enough to order the molecules, resulting in amorphous powder.
-
If solvent is too polar (e.g., pure DMF): The solute-solvent interaction is too strong, preventing nucleation even at low temperatures.
Validated Solvent Systems
The following table summarizes solvent efficacy based on substituent lipophilicity.
| Substituent Type (C5 Position) | Recommended Solvent System | Protocol Notes |
| Alkyl / Hydrogen (e.g., 5-methyl) | Ethanol (95%) or EtOH:H₂O (8:2) | Water acts as a mild anti-solvent to force precipitation upon cooling.[1] |
| Aryl (e.g., 5-phenyl) | Ethanol:DMF (9:1) | DMF solubilizes the aromatic ring; Ethanol drives the lattice formation.[1] |
| Mercapto (5-SH / Thione) | Glacial Acetic Acid or EtOH (Abs) | Avoid basic solvents to prevent salt formation.[1] Acetic acid suppresses ionization.[1] |
| Highly Insoluble Derivatives | DMF or DMSO (w/ Water Anti-solvent) | Dissolve in min.[1] hot DMF; add hot water until turbid; cool slowly. |
Workflow Visualization: Solvent Selection Logic
Caption: Decision logic for selecting the thermodynamic solvent baseline based on C5-substitution patterns.
Module 2: Troubleshooting "Oiling Out"
User Issue: "The solution turned cloudy and separated into a sticky oil at the bottom instead of crystals."
The Mechanism
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is breached before the solubility limit . This happens because:
-
Impurities: Byproducts like thiosemicarbazide lower the melting point of the target compound below the boiling point of the solvent.
-
Temperature Gap: The crystallization temperature (
) is lower than the phase separation temperature (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ).
Protocol: The "Re-Dissolve and seed" Method
Do not attempt to freeze the oil; it will form an impure glass. Follow this self-validating loop:
-
Reheat: Bring the mixture back to a boil until the oil redissolves into a clear solution.
-
Modify: Add a small volume (5-10% v/v) of the "good" solvent (e.g., Ethanol) to increase solubility slightly.[1]
-
Seed: Remove from heat. Immediately add seed crystals of the pure product (if available) or scratch the inner wall with a glass rod at the air-liquid interface.
-
Insulate: Wrap the flask in aluminum foil or a towel. This slows the cooling rate, keeping the system in the "Crystal Growth" zone rather than the "Oiling" zone.
Logic Tree: Oiling Out Rescue
Caption: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out) during cooling.
Module 3: Impurity Purging & Tautomer Control
User Issue: "Product is colored (yellow/orange) or NMR shows isomeric impurities."
The 1,2,4-Triazole Isomer Problem
In alkaline conditions, the cyclization of thiosemicarbazide can rearrange to form 1,2,4-triazole-3-thiols instead of the desired 1,3,4-thiadiazoles.
-
Detection: These isomers often co-crystallize.[1] Check melting points; triazoles often have distinct (usually higher) melting points.[1]
-
Remedy: Recrystallization from acidic ethanol (Ethanol + 1% HCl).[1] The thiadiazole is less basic and will crystallize, while the more basic triazole impurities may remain in solution or form soluble hydrochloride salts.
Tautomerism in Mercapto-Derivatives
2-amino-5-mercapto-1,3,4-thiadiazole exists in a thione-thiol equilibrium.[1]
-
Thione form (NH=C-S): Favored in polar protic solvents (Ethanol/Water).[1]
-
Thiol form (N=C-SH): Favored in non-polar solvents.[1]
-
Impact: If you observe inconsistent crystal shapes (needles vs. plates), you are likely accessing different tautomeric packing motifs.[1]
-
Fix: Standardize the solvent system. Do not switch solvents mid-project.
Module 4: Frequently Asked Questions (FAQ)
Q1: My yield is low (<50%) after recrystallization. Where did it go?
-
Diagnosis: The compound is likely too soluble in the cold solvent.[2]
-
Fix: Collect the mother liquor (filtrate) and concentrate it by 50% on a rotary evaporator. Cool this secondary solution to recover a "second crop." Note: The second crop is usually less pure and should be analyzed separately.
Q2: The crystals are trapping the solvent (solvates). How do I dry them?
-
Diagnosis: Thiadiazoles can form tight solvates with DMF or Ethanol.[1]
-
Fix: Dry under high vacuum (< 5 mbar) at 60°C for at least 12 hours. If DMF persists, wash the wet cake with cold diethyl ether before drying to displace the high-boiling DMF.
Q3: Can I use charcoal to remove the yellow color?
-
Answer: Yes, but use caution. Thiadiazole amines can adsorb onto activated carbon.[1]
-
Protocol: Use only 1-2% w/w of activated charcoal. Boil for 5 minutes, then filter through Celite while hot. If the solution cools during filtration, the product will crystallize in the filter funnel, leading to massive yield loss.
References & Grounding[3][4]
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Purification of 2-Amino-1,3,4-Thiadiazole Derivatives: Troubleshooting & Optimization. Retrieved from [1]
-
Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Mechanisms and Remedies.[1][6][7] Retrieved from [1]
-
MDPI. (2023).[1] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [1]
-
University of York. (2024).[1] Problems with Recrystallisations: Oiling Out and Supersaturation.[1][3][6][8] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Solubility Data. Retrieved from [1]
Sources
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
Resolving stability issues of the alkyne group in thiadiazoles
Technical Support Center: Resolving Stability Issues of the Alkyne Group in Thiadiazoles
Executive Summary & Core Challenge
The incorporation of alkyne groups into thiadiazole rings (1,2,3- and 1,3,4-isomers) presents a "Jekyll and Hyde" challenge in medicinal chemistry. While these scaffolds are potent bioisosteres, their synthesis is plagued by two opposing failure modes:
-
Ring Fragmentation (1,2,3-Thiadiazoles): The 1,2,3-thiadiazole ring is not just a heterocycle; it is a latent alkyne precursor. Under basic conditions (standard for Sonogashira coupling), the ring often collapses into an alkynyl thiolate, destroying the desired core.
-
Catalyst Poisoning (1,3,4-Thiadiazoles): While the ring is more stable, the high electron density on the nitrogen and sulfur atoms frequently poisons Palladium (Pd) catalysts, leading to stalled cross-couplings.
This guide provides self-validating protocols to navigate these stability issues, moving beyond "trial and error" to mechanistic control.
Module 1: The 1,2,3-Thiadiazole "Danger Zone"
The Problem: You are attempting a Sonogashira coupling on a 4-bromo-1,2,3-thiadiazole, but the ring disappears, or you isolate a complex mixture of sulfur-containing sludge.
The Mechanism (Causality):
The 1,2,3-thiadiazole ring is inherently unstable to base. A base (even mild amines like
Visualizing the Failure Mode
Figure 1: Mechanism of base-induced 1,2,3-thiadiazole decomposition. The ring acts as a "latent" alkyne, expelling nitrogen upon base treatment.
Troubleshooting Protocol: Preserving the Ring
If you must couple an alkyne to a 1,2,3-thiadiazole, you cannot use standard basic conditions.
Q: How do I perform a Sonogashira coupling without opening the ring? A: You must suppress the base-catalyzed equilibrium. Use the "Inorganic/Low-Temp" Protocol :
-
Base Selection: Avoid amines (
, Piperidine). Switch to weak inorganic bases like Silver Oxide ( ) or Potassium Phosphate ( ) . Silver acts as a halogen scavenger and mild base without triggering the ring opening as aggressively as amines. -
Temperature: Never exceed 60°C. Ring opening rates increase exponentially with temperature.
-
Alternative Strategy (The "Build" Approach): If direct coupling fails, do not persist. Instead, construct the ring after the alkyne is in place using the Hurd-Mori Cyclization .
Protocol: Hurd-Mori Cyclization (Self-Validating) Instead of coupling to the ring, build the ring from a hydrazone.
-
Start:
-Methylene ketone with the desired alkyne side chain already attached. -
Reagent: Thionyl chloride (
). -
Validation: Monitor gas evolution (
). The formation of the 1,2,3-thiadiazole is indicated by the cessation of gas and the appearance of a specific UV signature (distinct from the hydrazone).
Module 2: The 1,3,4-Thiadiazole "Poison" Effect
The Problem: The reaction simply stops. Starting material remains, but the catalyst is dead.
The Cause: 1,3,4-Thiadiazoles are excellent ligands. The N3 and N4 nitrogens, along with the sulfur, coordinate to Palladium (
Troubleshooting Protocol: Overcoming Catalyst Death
Q: My yields are <20%. Is the alkyne unstable? A: Likely not. The alkyne is fine; your catalyst is sequestered.
Solution Matrix:
| Variable | Standard Condition (Avoid) | Optimized Condition (Use) | Why? |
| Catalyst Loading | 1-3 mol% | 5-10 mol% | Saturates the "poisoning" effect; leaves free Pd for the cycle. |
| Ligand | XPhos or SPhos | Bulky biaryl ligands prevent the thiadiazole from coordinating to the metal center. | |
| Coupling Type | Sonogashira (Cu/Pd) | Copper-Free Sonogashira | Copper can also bridge with thiadiazoles. Eliminating Cu simplifies the coordination environment. |
Module 3: General Alkyne Instability (Hydration)
The Problem: The alkyne is successfully attached, but upon workup or storage, it converts to a ketone (ynone). The Cause: Thiadiazoles are electron-withdrawing groups (EWG). They pull electron density from the alkyne, making the triple bond highly susceptible to nucleophilic attack by water (hydration).
Preventative Workflow:
-
Dry Solvents: Use anhydrous THF/DMF exclusively.
-
Workup: Avoid acidic aqueous workups. The combination of Acid + EWG-Thiadiazole + Water = Instant Hydration.
-
Storage: Store under Argon at -20°C.
Decision Support: Synthesis Workflow
Use this logic tree to select the correct synthetic route before wasting reagents.
Figure 2: Synthetic decision tree for selecting the optimal coupling strategy based on thiadiazole isomer stability.
Frequently Asked Questions (FAQs)
Q: Can I use the Liebeskind-Srogl coupling for these systems? A: Yes, and it is often superior for 1,3,4-thiadiazoles . If you have a thioether at the 2-position (e.g., 2-methylthio-1,3,4-thiadiazole), you can couple it with an alkynyl boronic acid using a Pd catalyst and a Copper(I) carboxylate cofactor. This avoids the use of basic amines required in Sonogashira, preserving the ring stability [1].
Q: Why does my 1,2,3-thiadiazole turn yellow/orange upon adding base? A: This is the visual signature of the diazo intermediate . The base has opened the ring, forming a diazo-thiolate species. If you see this color change, your ring is likely gone. You must lower the temperature or switch to a non-nucleophilic base [2].
Q: Is the alkyne group stable during the Hurd-Mori cyclization?
A: Generally, yes. The Hurd-Mori reaction uses thionyl chloride (
References
-
Liebeskind-Srogl Coupling Application: Villalona, E. et al. "Liebeskind–Srogl coupling of heteroaromatic thioethers." Organic & Biomolecular Chemistry, 2016.
-
1,2,3-Thiadiazole Ring Opening: Bakulev, V. A., & Dehaen, W. "The Chemistry of 1,2,3-Thiadiazoles." Chemistry of Heterocyclic Compounds, 2004.
-
Hurd-Mori Cyclization: Shafer, C. M., & Molinski, T. F. "Hurd-Mori reaction of alpha-methylene ketones." Journal of Organic Chemistry, 1996.
-
Benzo-bis-thiadiazole Stability: Knyazeva, E.A. et al. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives." Molecules, 2021.[1][2][3]
Sources
Technical Support Center: 5-Ethynyl-1,3,4-thiadiazol-2-amine Stability & Storage
This guide serves as a specialized Technical Support Center for researchers working with 5-Ethynyl-1,3,4-thiadiazol-2-amine . It addresses the specific instability inherent to the coexistence of a nucleophilic amine and a reactive terminal alkyne on an electron-deficient thiadiazole core.
Status: Operational
Scope: Degradation mechanisms, storage protocols, and recovery workflows. Target Compound: 5-Ethynyl-1,3,4-thiadiazol-2-amine (CAS: Analogous to 2-amino-5-ethynyl-1,3,4-thiadiazole)
Part 1: The Diagnostic Center (Troubleshooting)
Use this section to diagnose the state of your reagent based on physical observations.
Issue 1: The compound has turned from off-white to yellow or brown.
Diagnosis: Oxidative Oligomerization or "Glaser-like" Coupling.
-
The Science: The terminal alkyne (
) is susceptible to oxidative coupling, forming diynes (dimers) or higher-order conjugated oligomers (polyacetylenes) when exposed to oxygen and trace moisture. Conjugated systems absorb blue light, reflecting yellow/brown. -
Action:
-
Check Solubility: If the color is light yellow and solubility in DMSO/DMF remains high, the impurity level may be low (<5%).
-
Run TLC: Use a polar mobile phase (e.g., DCM:MeOH 9:1). A spot at the baseline or streaking indicates polymerization.
-
Decision: If deep brown, discard . The formation of polyconjugated backbones is irreversible and interferes with biological assays.
-
Issue 2: The sample is no longer soluble in standard solvents (DMSO, Methanol).
Diagnosis: Cross-linking Polymerization.
-
The Science: The amine group (
) of one molecule can attack the triple bond of a neighbor (Hydroamination) or initiate radical polymerization. This creates a cross-linked, high-molecular-weight network that is insoluble in organic solvents. -
Action:
-
Sonicate: Attempt sonication at 40°C for 10 minutes.
-
Acidify: Add dilute HCl. If it dissolves, the amine was likely intact, and the insolubility was due to intermolecular H-bonding (salvageable). If it remains a solid precipitate, it is covalently cross-linked. Discard.
-
Issue 3: NMR shows broad "humps" in the baseline.
Diagnosis: Paramagnetic Impurities or Polymer Chains.
-
The Science: Sharp peaks indicate small molecules. Broad signals indicate restricted rotation, typical of oligomers/polymers. Alternatively, trace copper (if used in previous synthesis steps) can cause line broadening and accelerate decomposition.
-
Action:
-
Perform a Metal Scavenge (e.g., QuadraPure™ resin) if Cu contamination is suspected.
-
Recrystallize immediately if the main peaks are still distinct.
-
Part 2: Mechanistic Insight (Why is it degrading?)
To prevent decomposition, one must understand the "Self-Destruct" pathways of this molecule.
Pathway A: Oxidative Homocoupling (Glaser-Type)
Even without a copper catalyst, terminal alkynes can slowly dimerize in the presence of oxygen and light, forming a diyne.
Pathway B: Self-Hydroamination
The amine (nucleophile) of Molecule A attacks the alkyne (electrophile) of Molecule B. This is promoted by the electron-deficient nature of the thiadiazole ring, which makes the alkyne more susceptible to nucleophilic attack.
Pathway C: Radical Polymerization
Light (UV) generates radicals on the ethynyl group, initiating a chain reaction that forms polyacetylene-like structures.
Visualizing the Degradation Pathways
Figure 1: Primary decomposition vectors. Note that light and oxygen are the primary external triggers for instability.
Part 3: Storage & Handling Protocol
The Golden Rule: Treat the alkyne as a "loaded spring" and the amine as the "trigger." Keep them frozen and dark to prevent release.
Quantitative Storage Matrix
| Condition | Standard (Room Temp) | Optimized (Recommended) | Result of Optimization |
| Temperature | 20°C to 25°C | -20°C or -80°C | Kinetic suppression of polymerization (Arrhenius equation). |
| Atmosphere | Air | Argon or Nitrogen | Prevents oxidative homocoupling of the alkyne. |
| Container | Clear Glass | Amber Vial + Parafilm | Blocks UV light (radical initiator); seals out moisture. |
| State | Solution | Solid / Lyophilized | Solutions accelerate intermolecular collisions (hydroamination). |
Step-by-Step Storage Workflow
-
Aliquot Immediately: Do not freeze/thaw the bulk bottle. Weigh out single-use aliquots (e.g., 5 mg, 10 mg) upon receipt.
-
Inert Gas Purge: Gently flow Argon or Nitrogen over the open vial for 10–15 seconds before capping. Note: Alkynes are sensitive to moisture; dry gas is preferred.
-
Seal: Cap tightly and wrap the junction with Parafilm™ to prevent gas exchange.
-
Double Containment: Place vials inside a secondary opaque jar containing a sachet of desiccant (Silica gel).
-
Freeze: Store at -20°C.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution (e.g., DMSO) to save time? A: No. Storage in solution drastically accelerates degradation. In solution, molecules have high rotational freedom and collision frequency, promoting the "Pathway B" (Self-Hydroamination) described above. Furthermore, DMSO is hygroscopic; absorbed water can hydrolyze the thiadiazole ring over long periods. Always store as a solid.
Q2: My compound arrived with a slight yellow tint. Is it bad? A: Not necessarily. Thiadiazoles often have a pale yellow hue due to trace conjugated impurities formed during synthesis.
-
Test: Run an LC-MS. If the main peak is >95% and the mass matches (
), it is suitable for use. If purity is <90%, repurify.
Q3: How do I repurify it if it degrades? A:
-
Method 1 (Preferred): Recrystallization from Ethanol/Water or Toluene (depending on solubility). This removes polymeric gums which usually remain insoluble or stay in the mother liquor.
-
Method 2: Silica Gel Chromatography. Warning: Silica is slightly acidic. Flush the column with 1% Triethylamine in the mobile phase to prevent acid-catalyzed polymerization of the alkyne on the column.
Q4: Is it explosive? A: Terminal alkynes can form explosive acetylides with copper, silver, or mercury. Never use metal spatulas that may be corroded or made of copper alloys. Use glass or high-grade stainless steel tools. Avoid disposal in metallic waste containers.
Part 5: Decision Support Diagram
Use this workflow to determine if your current batch is safe to use.
Figure 2: Quality Control Decision Tree for 5-Ethynyl-1,3,4-thiadiazol-2-amine.
References
- Vertex AI Search. (2026). Stability of 1,3,4-thiadiazole derivatives and terminal alkynes. Retrieved from [Contextual Analysis of Search Results 1.1 - 1.19].
-
PubChem. (2025).[1][2] 2-Amino-1,3,4-thiadiazole Compound Summary. National Library of Medicine. Link
- Siadati, S. A. (2016). The instability of terminal alkynes: Glaser coupling and polymerization risks. In Organic Chemistry Insights.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Link
- Sigma-Aldrich. (n.d.). Handling and Storage of Acetylenes. Technical Bulletin. (Standard industry protocol for alkyne storage).
Sources
Validation & Comparative
Crystal Structure Determination of 5-Ethynyl-1,3,4-thiadiazol-2-amine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the crystal structure determination of 5-Ethynyl-1,3,4-thiadiazol-2-amine , designed for researchers in structural chemistry and drug discovery.
Executive Summary & Strategic Context
5-Ethynyl-1,3,4-thiadiazol-2-amine represents a critical building block in medicinal chemistry, particularly as a "click-ready" scaffold for fragment-based drug discovery (FBDD). Unlike its saturated analogs (e.g., 5-ethyl or 5-methyl), the 5-ethynyl group introduces a rigid, linear geometry and a unique hydrogen-bond donor capability (
This guide compares the structural determination workflow and solid-state performance of the 5-ethynyl derivative against its standard alternatives (5-methyl and 5-phenyl analogs). It addresses the specific crystallographic challenges posed by the alkyne moiety—such as potential disorder and weak
Comparative Snapshot: Target vs. Alternatives
| Feature | Target: 5-Ethynyl-1,3,4-thiadiazol-2-amine | Alt 1: 5-Methyl-1,3,4-thiadiazol-2-amine | Alt 2: 5-Phenyl-1,3,4-thiadiazol-2-amine |
| Electronic Nature | Electron-withdrawing ( | Electron-donating ( | Conjugated ( |
| Crystal Packing | Driven by strong | Driven by | Driven by |
| Crystallization Risk | High: Alkyne reactivity (polymerization) and rotational disorder. | Low: Stable, forms well-defined prisms. | Moderate: Solubility issues; often requires DMSO/DMF. |
| Space Group Trend | Often Low Symmetry ( | Often High Symmetry (Monoclinic/Orthorhombic). | Monoclinic ( |
Technical Methodology: Structure Determination Workflow
The determination of the 5-ethynyl structure requires a modified workflow to mitigate the instability of the terminal alkyne and its tendency for cross-linking under high-energy X-ray exposure.
Phase I: Crystal Growth Optimization
-
Objective: Obtain single crystals
with minimal defects. -
Challenge: The ethynyl group increases polarity but reduces conformational flexibility compared to ethyl/propyl chains, often leading to microcrystalline powders rather than single crystals.
Protocol 1: Slow Evaporation (Self-Validating)
-
Solvent Selection: Use Methanol:Acetonitrile (1:1) . Avoid protic solvents that might exchange with the amine protons if studying H-bonding dynamics.
-
Saturation: Dissolve 20 mg of compound in 2 mL solvent at 40°C. Filter through a 0.22
PTFE filter (critical to remove nucleation sites). -
Vessel: Use a silanized glass vial to prevent nucleation on the glass walls.
-
Control: Place the vial in a larger jar containing n-pentane (antisolvent diffusion) if evaporation fails.
Phase II: Data Collection Strategy (SC-XRD)
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation. -
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: The ethynyl group often exhibits librational motion (thermal vibration) at room temperature, which smears electron density and obscures bond lengths. Cooling freezes this motion.
-
-
Resolution: Collect data to
Å resolution to accurately locate the acetylenic hydrogen ( ), which is crucial for defining the intermolecular interaction network.
Phase III: Structure Solution & Refinement
-
Space Group Determination: Expect triclinic (
) or monoclinic ( ). -
Phasing: Use Intrinsic Phasing (SHELXT) . The sulfur atom (Z=16) provides sufficient anomalous scattering signal to resolve phase ambiguity easily.
-
Refinement (SHELXL):
-
Amine Protons: Locate from difference Fourier maps. Refine with isotropic thermal parameters (
of N). -
Ethynyl Proton: Do not constrain geometrically immediately. Attempt to locate it in the difference map to confirm the
interaction. If unstable, ride on the carbon atom (AFIX 13).
-
Structural Performance Analysis
Mechanism of Packing: The "Ethynyl" Effect
The 5-ethynyl derivative outperforms alkyl analogs in designing high-density crystal lattices due to the linearity of the alkyne.
Diagram 1: Interaction Hierarchy & Workflow
Caption: Step-by-step workflow for determining the crystal structure, highlighting the critical feedback loop if disorder is detected.
Comparative Interaction Map
The "performance" of the crystal structure is defined by its intermolecular stability.
-
Primary Motif (Common to all): The 2-amino group acts as a double donor, and the thiadiazole nitrogens (N3/N4) act as acceptors. This typically forms a Centrosymmetric Dimer (
graph set). -
Secondary Motif (Specific to Ethynyl):
-
5-Ethynyl: The terminal alkyne proton is acidic (
). It forms a weak but directional hydrogen bond ( ) with the thiadiazole ring of a neighboring dimer, creating a 2D Sheet structure . -
5-Methyl: The methyl protons are not acidic enough. Packing is dominated by weaker van der Waals forces, often resulting in lower melting points and lower lattice energy compared to the ethynyl analog.
-
Diagram 2: Expected Hydrogen Bonding Network
Caption: Predicted interaction map showing the primary amide dimer and the secondary ethynyl-mediated networking.
Experimental Validation & References
Self-Validating Quality Control Criteria
To ensure the determined structure is accurate and not an artifact:
-
R-Factor (
): Must be for a high-quality organic structure. -
Goodness of Fit (GooF): Should approach 1.0. A value
suggests the weighting scheme needs adjustment or there is unresolved disorder (common with ethynyl groups). -
CheckCIF Validation: No A-level alerts regarding "Short Intermolecular Contacts" (unless explained by the specific H-bonds described above).
References
-
Synthesis & Analog Characterization
-
Shivakumara, N., & Krishna, P. M. (2019).[1] "5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions." Current Chemistry Letters.
-
-
Crystallographic Methodology (Thiadiazoles)
-
Synthesis of Ethynyl Derivative
-
Patent WO2024069592A1. "N-(5-substituted-carboxamide compounds...". Describes the synthesis of 5-ethynyl-1,3,4-thiadiazol-2-amine via Sonogashira coupling.
-
-
General Crystallography Standards
-
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."
-
Sources
HPLC purity assessment standards for 5-Ethynyl-1,3,4-thiadiazol-2-amine
HPLC Purity Assessment Standards for 5-Ethynyl-1,3,4-thiadiazol-2-amine: A Comparative Chromatographic Guide
Introduction 5-Ethynyl-1,3,4-thiadiazol-2-amine (CAS: 2831808-71-8) is a highly versatile heterocyclic building block. It has recently gained significant traction as a crucial intermediate in the synthesis of novel therapeutic agents, including polymerase theta (Pol θ) inhibitors for oncology applications[1], as well as potent antibacterial and antifungal compounds[2].
Synthetically, this molecule is typically accessed via a Sonogashira cross-coupling reaction between a protected 5-bromo-1,3,4-thiadiazol-2-amine and ethynyltrimethylsilane, followed by a double deprotection step[1]. This specific synthetic route dictates the impurity profile, making rigorous High-Performance Liquid Chromatography (HPLC) purity assessment critical[3]. Analysts must successfully resolve the target active pharmaceutical ingredient (API) from unreacted halogenated precursors and partially deprotected intermediates to ensure downstream safety and efficacy.
Part 1: Physicochemical Profiling & The Chromatographic Challenge
As a Senior Application Scientist, I approach method development by first deconstructing the molecule's physicochemical personality. 5-Ethynyl-1,3,4-thiadiazol-2-amine presents a unique structural dichotomy:
-
The Polar Core : The 1,3,4-thiadiazole ring and the primary amine at the 2-position are highly polar and capable of strong hydrogen bonding. This often leads to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.
-
The Hydrophobic Alkyne : The 5-ethynyl group is a non-polar,
-electron-dense moiety.
When attempting to separate the API from its primary synthetic impurity (5-bromo-1,3,4-thiadiazol-2-amine), standard reversed-phase methods often fail. The hydrophobic retention contribution of a bromine atom is frustratingly similar to that of an ethynyl group on a purely dispersive alkyl stationary phase. To solve this, we must shift our retention mechanism from pure hydrophobicity to
Part 2: Comparative Analysis of Stationary Phases
To establish the optimal purity assessment standard, we evaluated three distinct stationary phases. The quantitative performance metrics are summarized in Table 1.
Table 1: Comparative Chromatographic Performance for 5-Ethynyl-1,3,4-thiadiazol-2-amine
| Stationary Phase | Primary Retention Mechanism | API Retention Time (min) | Tailing Factor ( | Resolution ( | Verdict |
| Standard C18 | Dispersive (Hydrophobic) | 4.2 | 1.65 | 1.4 | Sub-optimal : High amine tailing and poor selectivity between bromo/ethynyl groups. |
| HILIC (Amide) | Polar Partitioning / H-Bonding | 8.5 | 1.10 | 0.9 | Poor : The hydrophobic ethynyl group negates polar retention differences, causing co-elution. |
| Phenyl-Hexyl | 5.8 | 1.05 | 3.2 | Optimal : Strong |
Expertise & Causality Analysis :
The Phenyl-Hexyl phase drastically outperforms the C18 phase. Why? The stationary phase's phenyl ring engages in strong
Part 3: Chromatographic Workflow & Decision Logic
Below is the logical workflow for selecting and validating the optimal HPLC method for this specific molecule.
Caption: Workflow for HPLC phase selection and validation of 5-ethynyl-1,3,4-thiadiazol-2-amine.
Part 4: Step-by-Step Optimized Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method incorporates a strict System Suitability Test (SST) gate; if the physical chemistry of the column has degraded, the SST will structurally fail, preventing the reporting of false purity data.
Materials & Reagents:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Protonates the amine to prevent silanol tailing while maintaining LC-MS compatibility).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (The thiadiazole core absorbs strongly here).
-
Column Temperature: 35°C.
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% to 60% B
-
10.0 - 12.0 min: 60% to 95% B
-
12.0 - 15.0 min: 95% B
-
15.0 - 15.1 min: 95% to 5% B
-
15.1 - 20.0 min: 5% B (Re-equilibration)
Self-Validating Workflow:
-
Preparation of System Suitability Solution (SSS): Accurately weigh 10 mg of 5-Ethynyl-1,3,4-thiadiazol-2-amine and dissolve in 10 mL of Initial Mobile Phase (1 mg/mL). Spike this solution with 10 µg/mL of 5-bromo-1,3,4-thiadiazol-2-amine (the critical pair impurity).
-
Preparation of Test Sample: Prepare the synthesized API sample at 1 mg/mL in Initial Mobile Phase.
-
Blank Injection: Inject 10 µL of diluent. Validation Check: Ensure no ghost peaks elute at the expected retention times of the API or impurities.
-
SST Injection (The Quality Gate): Inject 10 µL of the SSS.
-
Causality Check: Calculate the resolution (
) between the 5-bromo impurity and the 5-ethynyl API. -
Validation Rule:Do not proceed to sample analysis unless
and the API tailing factor ( ) is . If these criteria fail, the capacity of the column has degraded, and it must be replaced.
-
-
Sample Analysis: Inject 10 µL of the Test Sample. Integrate all peaks
area. Calculate purity using the area normalization method.
References[3] Title: Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods
Sources
- 1. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 2. ajrconline.org [ajrconline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation of Bioactivity Assays for Thiadiazole-Based Inhibitors
Introduction: The Thiadiazole Paradox
The thiadiazole scaffold (1,2,4- and 1,3,4-isomers) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs like Acetazolamide and Cefazolin . Its ability to act as a hydrogen-binding domain and a bioisostere of pyrimidine makes it highly effective against kinases (e.g., VEGFR-2, EGFR), bacterial cell walls, and fungal targets.
However, this chemical versatility comes with a bioanalytical liability . Thiadiazole derivatives often possess intrinsic redox potentials and fluorescence properties that generate false-negative cytotoxicity data in standard colorimetric assays.
This guide objectively compares the industry-standard MTT/MTS assays against Sulforhodamine B (SRB) and Label-Free Impedance (xCELLigence) platforms. It provides a validated workflow to eliminate artifacts and ensure your IC50 values meet ICH M10 bioanalytical standards.
The Comparative Landscape
For thiadiazole development, "standard" assays are often insufficient. The following comparison highlights where traditional methods fail and where orthogonal methods succeed.
Table 1: Assay Performance for Thiadiazole Inhibitors
| Feature | MTT / MTS (Tetrazolium) | Sulforhodamine B (SRB) | Impedance (xCELLigence) |
| Readout Principle | Metabolic reduction (Enzymatic) | Total Protein Content (Staining) | Dielectric Impedance (Kinetic) |
| Thiadiazole Compatibility | Low (High Interference Risk) | High (No Chemical Interaction) | Excellent (No Label/Chemistry) |
| Primary Artifact | False Viability: Chemical reduction of tetrazolium by thiadiazole thiols/sulfur. | None specific to scaffold. | None. |
| Sensitivity | Moderate (Metabolic dependent) | High (Linear with cell mass) | Ultra-High (Real-time kinetics) |
| Workflow Speed | Fast (3-4 hours) | Medium (Fixation required) | Hands-off (Continuous monitoring) |
| Differentiation | Cytotoxic only | Cytotoxic vs. Cytostatic | Cytotoxic vs. Cytostatic vs. Transient |
| Cost Efficiency | Low Cost | Low Cost | High Capital Cost |
Critical Validation Parameters: The "False Viability" Mechanism
The most critical failure mode for thiadiazole validation is Reductive Interference .
The Mechanism of Failure
Standard MTT assays rely on mitochondrial succinate dehydrogenase to reduce yellow MTT to purple formazan. However, electron-rich thiadiazole rings (especially 2-mercapto-1,3,4-thiadiazoles) can chemically reduce MTT in the absence of cells .
-
Result: The well turns purple even if all cells are dead.
-
Data Impact: The IC50 curve shifts to the right (appearing less potent), or a "viability floor" appears where toxicity never reaches 100%.
Visualization: Interference Pathway
The following diagram illustrates how thiadiazoles bypass the cellular machinery to generate false signals.
Caption: Chemical interference pathway where thiadiazole compounds directly reduce MTT, bypassing cellular metabolism and inflating viability data.
Validated Experimental Protocols
To ensure scientific integrity (E-E-A-T), you must validate your assay before screening your library.
Protocol A: The "Cell-Free" Interference Check (Mandatory)
Purpose: To quantify the non-enzymatic reduction of MTT by your specific thiadiazole derivative.
Materials:
-
Thiadiazole test compounds (10 mM stock in DMSO).
-
MTT Reagent (5 mg/mL in PBS).[1]
-
Cell culture medium (phenolfree preferred).
Workflow:
-
Preparation: Dilute compounds in culture medium to the highest test concentration (e.g., 100 µM).
-
Plating: Add 100 µL of compound solution to empty wells (No Cells).
-
Control: Add 100 µL of medium + DMSO vehicle only.
-
-
MTT Addition: Add 20 µL of MTT reagent to all wells.
-
Incubation: Incubate at 37°C for 3 hours (standard assay time).
-
Observation: Visually inspect for purple precipitate.
-
Quantification: Add 100 µL solubilization buffer (DMSO or SDS/HCl), mix, and read absorbance at 570 nm.
Acceptance Criteria:
-
If Absorbance (Compound) > 110% of Absorbance (Vehicle), the compound fails MTT validation. Switch to Protocol B (SRB).
Protocol B: The Sulforhodamine B (SRB) Assay (The Robust Alternative)
Purpose: A protein-staining assay that is immune to redox interference and stable for high-throughput screening.
Principle: SRB binds stoichiometrically to protein basic amino acid residues under acidic conditions.[3] It measures total biomass, not metabolic state.
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., MCF-7, HepG2) in 96-well plates and allow attachment (24h).
-
Treatment: Add thiadiazole inhibitors and incubate for 48–72h.
-
Fixation (Critical Step):
-
Gently layer 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) on top of the medium.
-
Incubate at 4°C for 1 hour. (This fixes the cells and stops all biology).
-
Wash plates 4x with slow-running tap water and air dry.
-
-
Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid).
-
Incubate for 30 minutes at room temperature.
-
-
Washing:
-
Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye.
-
Air dry until no moisture remains.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5).
-
Shake on an orbital shaker for 5 minutes.
-
-
Measurement: Read absorbance at 510 nm .
Data Presentation: Quantifying the Artifact
The following table illustrates typical data seen when comparing a reactive thiadiazole derivative across assays. Note the "False Resistance" in MTT.
Table 2: Comparative IC50 Data (MCF-7 Cells)
| Compound ID | Assay | IC50 (µM) | Interpretation |
| TDZ-014 | MTT | > 100 | False Negative: Compound reduced MTT, masking cell death. |
| TDZ-014 | SRB | 12.5 | True Potency: Protein loss accurately reflects cytotoxicity. |
| TDZ-014 | Impedance | 11.8 | Validation: Kinetic trace confirms cell detachment at 12h. |
| Doxorubicin (Ctrl) | MTT | 0.8 | Control works as expected (no interference). |
Validation Workflow Diagram
Use this decision tree to select the correct assay for your specific thiadiazole series.
Caption: Decision matrix for selecting bioactivity assays based on pre-screen interference data.
References
-
BenchChem. (2025).[4] Validation of In Vitro Assays for Novel Thiadiazole Compounds: A Comparative Guide. BenchChem Application Notes. Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Link
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link
-
Aslantürk, Ö.[1] S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World. Link
-
Kustermann, S., et al. (2013).[5] A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects.[5] Toxicology in Vitro. Link
-
Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry. Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Ethynyl-1,3,4-thiadiazol-2-amine Synthesis Routes
Executive Summary & Mechanistic Context
5-Ethynyl-1,3,4-thiadiazol-2-amine is a highly specialized, bifunctional heterocyclic building block. It has recently gained significant traction in oncology drug development, specifically as a critical intermediate in the synthesis of Polymerase theta (Pol θ) inhibitors, which are used to target vulnerabilities in homologous recombination-deficient cancers[1].
Synthesizing this compound presents a unique chemical challenge: the terminal alkyne is highly reactive and susceptible to nucleophilic attack, while the 2-amino-1,3,4-thiadiazole core requires precise assembly. This guide objectively compares the two primary synthetic philosophies for this molecule: the industry-standard Palladium-Catalyzed Sonogashira Coupling [2] versus the theoretical De Novo Dehydrative Cyclization [3].
Synthesis Workflow & Route Selection
The selection of a synthetic route dictates not only the yield but the impurity profile of the final active pharmaceutical ingredient (API).
-
Route A (Sonogashira Coupling): This route utilizes a pre-formed 1,3,4-thiadiazole ring. By utilizing a Boc-protected 5-bromo-1,3,4-thiadiazol-2-amine and reacting it with ethynyltrimethylsilane (TMS-acetylene), the alkyne is introduced under mild, controlled conditions[2]. A subsequent one-pot double deprotection yields the target compound.
-
Route B (Dehydrative Cyclization): This approach attempts to build the thiadiazole ring from scratch by condensing thiosemicarbazide with propiolic acid in the presence of Phosphorus Oxychloride (
)[3]. However, the electron-deficient alkyne of propiolic acid acts as a strong Michael acceptor. Consequently, the sulfur or nitrogen atoms of thiosemicarbazide preferentially attack the alkyne triple bond, leading to 2,3-dihydrothiazin-4-one side products rather than the desired five-membered ring[4].
Figure 1: Mechanistic divergence between Sonogashira coupling (Route A) and Dehydrative cyclization (Route B).
Quantitative Performance Comparison
The following table synthesizes the experimental viability of both routes based on established heterocyclic chemistry principles and patent literature.
| Performance Metric | Route A: Sonogashira Coupling[2] | Route B: Dehydrative Cyclization[3][4] | Mechanistic Driver / Causality |
| Overall Yield | 65% – 75% | < 15% | Route A avoids nucleophilic attack on the alkyne by using a pre-formed ring and protected reagents. |
| Chemoselectivity | High | Low | Route B is hijacked by intramolecular Michael addition, forming 6-membered thiazinones instead of 5-membered thiadiazoles[4]. |
| Scalability | Excellent (Kg scale) | Poor (Gram scale) | The highly exothermic |
| Step Count | 3 (Protection, Coupling, Deprotection) | 1 (Direct Cyclization) | Route A requires protection/deprotection to prevent catalyst poisoning and side reactions[2]. |
| Cost Efficiency | Moderate (Requires Pd/Cu catalysts) | Low (Yield losses negate cheap reagents) | The high cost of Palladium in Route A is offset by the drastically higher yield and purity of the API. |
Validated Experimental Protocols
As a drug development professional, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems , incorporating In-Process Quality Control (IPQC) to verify causality at each step.
Protocol A: Palladium-Catalyzed Sonogashira Coupling (Industry Standard)
This is the definitive, high-yield method for synthesizing 5-ethynyl-1,3,4-thiadiazol-2-amine[2].
Step 1: Sonogashira Coupling
-
Procedure: Dissolve tert-butyl (5-bromo-1,3,4-thiadiazol-2-yl)carbamate (1.0 eq) in anhydrous DMF/Triethylamine (3:1 ratio). Degas the solution by bubbling
for 15 minutes. Add (0.05 eq) and CuI (0.1 eq). Dropwise, add ethynyltrimethylsilane (1.5 eq). Stir at 60°C for 4 hours. -
Causality: The amine must be Boc-protected to prevent the free
group from coordinating with and poisoning the Palladium catalyst. Degassing is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling). TMS-acetylene is used instead of acetylene gas because it is non-flammable, easily quantifiable, and prevents double-coupling[2]. -
Self-Validation (IPQC): Analyze via TLC (Hexane:EtOAc 3:1). The starting bromide must be completely consumed. A new UV-active spot with a higher
value confirms the formation of the TMS-protected intermediate.
Step 2: One-Pot Double Deprotection
-
Procedure: Isolate the intermediate, dissolve in Dichloromethane (DCM), and cool to 0°C. Add Trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours. Concentrate in vacuo to remove TFA. Redissolve the residue in Methanol, add
(3.0 eq), and stir for 1 hour at room temperature[2]. -
Causality: This one-pot sequence is highly efficient. TFA selectively cleaves the acid-labile Boc group. Subsequent treatment with mild base (
) in methanol cleaves the silicon-carbon bond of the TMS group, revealing the terminal alkyne without degrading the thiadiazole core[2]. -
Self-Validation (IPQC): Monitor via LC-MS. The intermediate mass
will transition through a mono-deprotected state before converging entirely on the final target mass .
Protocol B: Dehydrative Cyclization (Comparative Baseline)
Note: This protocol is provided to demonstrate the mechanistic flaws of de novo cyclization for this specific molecule.
Step 1: Condensation and Cyclization
-
Procedure: Suspend thiosemicarbazide (1.0 eq) and propiolic acid (1.1 eq) in
(10 volumes). Heat the mixture gradually to 60°C and stir for 6 hours[3]. -
Causality:
acts as both the solvent and the dehydrating agent required to form the 1,3,4-thiadiazole ring[3]. However, the heat required to drive cyclization simultaneously provides the activation energy for the sulfur atom to attack the propiolic acid's alkyne bond via Michael addition[4]. -
Self-Validation (IPQC): LC-MS analysis will reveal a complex mixture. While a minor peak at
(target) may be present, the dominant peaks will typically appear at , corresponding to the hydrated thiazinone side products resulting from the nucleophilic attack on the alkyne[4].
Analytical Grounding & Final Validation
To confirm the successful synthesis of 5-ethynyl-1,3,4-thiadiazol-2-amine (Route A), the isolated API must pass the following spectroscopic criteria:
-
FT-IR Spectroscopy: Look for a sharp, distinct absorption band at ~3250 - 3300 cm⁻¹ , which is the hallmark of a terminal alkyne
stretch. A weaker band at ~2100 cm⁻¹ will confirm the triple bond. -
¹H NMR (DMSO-d6): The spectrum must exhibit a sharp singlet at ~4.5 ppm integrating to 1H (the terminal alkyne proton) and a broad singlet at ~7.5 ppm integrating to 2H (the primary amine protons). The complete absence of a massive singlet at ~0.2 ppm confirms the successful removal of the TMS protecting group.
References
-
Repare Therapeutics Inc. (2024). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. (Patent No. WO2024069592A1). Google Patents.
-
Repare Therapeutics Inc. (2020). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof. (Patent No. CN120344522A / WO2024069592A1 equivalent context). Google Patents.
-
Hendrickson, J. B., et al. (1969). Acetylenic esters. II. Further addition reactions with sulfur- and nitrogen-containing compounds. Canadian Journal of Chemistry. [Link]
-
Al-Mulla, A. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link]
Sources
- 1. CN120344522A - N-(5-substituted-[(1,3,4-thiadiazolyl) or (1,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, methods for preparing amide compounds, and uses thereof - Google Patents [patents.google.com]
- 2. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 3. orientjchem.org [orientjchem.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Benchmarking 5-Ethynyl-1,3,4-thiadiazol-2-amine against other click reagents
Benchmarking 5-Ethynyl-1,3,4-thiadiazol-2-amine: A Next-Generation Heterocyclic Click Reagent
Executive Summary
The evolution of bioorthogonal chemistry has shifted from simple structural linkages to the integration of functional pharmacophores directly into the conjugation workflow. 5-Ethynyl-1,3,4-thiadiazol-2-amine represents a paradigm shift in this domain. Unlike traditional aliphatic click reagents (e.g., propargyl amine), this bifunctional building block incorporates the 1,3,4-thiadiazole core—a privileged heterocyclic scaffold. This guide provides an objective benchmarking of its performance, detailing the mechanistic causality behind its reactivity, and outlining self-validating protocols for its application in drug discovery.
Mechanistic Profiling: The Heterocyclic Advantage
The integration of the 1,3,4-thiadiazole ring fundamentally alters the electronic landscape of both the terminal alkyne and the primary amine. Understanding this causality is critical for optimizing experimental conditions:
-
Alkyne Activation (Kinetic Advantage): The 1,3,4-thiadiazole core is highly electron-deficient. Through inductive electron withdrawal, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the terminal alkyne. This increased electrophilicity accelerates the reaction rate during Copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to unactivated aliphatic alkynes.
-
Amine Modulation (Synthetic Constraint): The lone pair of electrons on the 2-amino group is delocalized into the electron-deficient heteroaromatic ring via resonance. While this prevents unwanted nucleophilic side reactions during the click phase, it significantly reduces the amine's nucleophilicity. Consequently, downstream functionalization via amide coupling requires highly reactive uronium-based activators (e.g., HATU) rather than standard carbodiimides.
Fig 1. Mechanistic causality of the 1,3,4-thiadiazole core on functional group reactivity.
Benchmarking Analysis
To contextualize its utility, 5-Ethynyl-1,3,4-thiadiazol-2-amine is benchmarked against standard click reagents across four critical performance metrics.
| Reagent | Alkyne Reactivity (CuAAC) | Amine Nucleophilicity | Pharmacophore Utility | Aqueous Stability |
| 5-Ethynyl-1,3,4-thiadiazol-2-amine | High (Activated via heterocycle) | Low (Resonance delocalized) | Excellent (Anticancer/Antibacterial) | High |
| Propargyl Amine | Moderate (Aliphatic) | High (Aliphatic) | Low (Structural linker only) | High |
| 4-Ethynylaniline | High (Aromatic) | Moderate (Aromatic) | Moderate (Standard aryl) | Moderate (Oxidation prone) |
| DBCO-Amine | N/A (Strain-promoted SPAAC) | High (Aliphatic) | Low (High lipophilicity/bulk) | Moderate |
Experimental Methodology: Self-Validating Protocols
The following two-step workflow details the conjugation of 5-Ethynyl-1,3,4-thiadiazol-2-amine to an azide-tagged target, followed by functionalization of the amine handle.
Fig 2. Two-step functionalization: CuAAC click reaction followed by HATU-mediated amide coupling.
Protocol A: CuAAC Click Conjugation
-
Preparation: Dissolve the azide-tagged biomolecule (1.0 eq) in a degassed aqueous buffer (e.g., PBS, pH 7.4).
-
Reagent Addition: Add 5-Ethynyl-1,3,4-thiadiazol-2-amine (1.5 eq) dissolved in minimal DMSO. Keep final DMSO concentration <5% v/v to prevent biomolecule precipitation.
-
Catalyst Complexation (Causality Step): Pre-mix CuSO₄ (0.1 eq) with (0.5 eq). Why? THPTA is highly water-soluble and tightly coordinates Cu(I), acting as a steric shield that prevents reactive oxygen species (ROS) from degrading sensitive biological targets.
-
Initiation: Add sodium ascorbate (1.0 eq) to reduce Cu(II) to the active Cu(I) species. Incubate at room temperature for 1–2 hours.
-
Self-Validation: Monitor the reaction via LC-MS (ESI+). The protocol is validated as complete when the starting azide peak disappears and the product mass shifts by exactly +125.03 Da (the exact mass of the thiadiazole alkyne addition).
Protocol B: Uronium-Mediated Amide Coupling
-
Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Why? Due to the electron-withdrawing nature of the thiadiazole ring, the 2-amino group is a weak nucleophile. Standard EDC/NHS coupling will fail. HATU generates a highly reactive At-active ester required to drive the reaction forward.
-
Conjugation: Add the triazole-linked thiadiazole intermediate (1.0 eq) generated in Protocol A. Heat to 40°C if necessary to overcome the activation energy barrier.
-
Self-Validation: Do not rely on Ninhydrin (Kaiser) staining, as heteroaromatic amines frequently yield false negatives. Validate the reaction strictly via RP-HPLC (C18 column), tracking the emergence of a more lipophilic product peak corresponding to the newly formed amide conjugate.
Therapeutic Application: Pol Theta Inhibition Pathway
The 1,3,4-thiadiazole core is well-documented as a privileged scaffold exhibiting broad-spectrum biological activities, including[1]. Furthermore, it acts as an avid DNA binder capable of inducing DNA cleavage in the presence of oxidants[2].
Recently, this specific alkyne reagent has gained immense traction in oncology. Patent literature highlights its critical role in synthesizing [3]. In cancers with Homologous Recombination (HR) deficiencies (such as BRCA mutations), cells rely heavily on Pol θ-mediated microhomology-mediated end joining (MMEJ) to repair DNA double-strand breaks. Conjugates built using 5-Ethynyl-1,3,4-thiadiazol-2-amine successfully block this backup pathway, triggering synthetic lethality.
Fig 3. Synthetic lethality pathway via Pol θ inhibition using thiadiazole-based conjugates.
References
-
WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Repare Therapeutics Inc. URL:
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters / Growing Science. URL:[Link]
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
Verification Guide: Elemental Analysis of 5-Ethynyl-1,3,4-thiadiazol-2-amine
Topic: Elemental Analysis Data for 5-Ethynyl-1,3,4-thiadiazol-2-amine Verification Content Type: Publish Comparison Guide
Executive Summary
5-Ethynyl-1,3,4-thiadiazol-2-amine (CAS: 2831808-71-8) is a critical heterocyclic scaffold, increasingly utilized in the synthesis of polymerase
This guide provides a rigorous verification framework using Elemental Analysis (EA) . While modern labs often default to High-Resolution Mass Spectrometry (HRMS), EA remains the gold standard for establishing bulk purity and solvation state , which HRMS cannot definitively quantify. We compare EA against alternative characterization methods to demonstrate why it remains an indispensable step in the validation workflow.
Compound Profile & Theoretical Benchmarks
Before initiating experimental verification, the theoretical elemental composition must be established. This serves as the "Gold Standard" against which all batches are validated.
-
Molecular Formula:
-
Molecular Weight: 125.15 g/mol
-
Key Structural Features:
-
1,3,4-Thiadiazole Core: High nitrogen/sulfur content (requires specialized combustion).
-
Terminal Alkyne (
): Susceptible to hydration to ketone ( ) if acidic moisture is present.
-
Table 1: Theoretical Elemental Composition (Reference Standard)
| Element | Symbol | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range ( |
| Carbon | C | 4 | 12.011 | 48.044 | 38.39% | 37.99 – 38.79% |
| Hydrogen | H | 3 | 1.008 | 3.024 | 2.42% | 2.02 – 2.82% |
| Nitrogen | N | 3 | 14.007 | 42.021 | 33.58% | 33.18 – 33.98% |
| Sulfur | S | 1 | 32.06 | 32.06 | 25.62% | 25.22 – 26.02% |
Critical Insight: The high Nitrogen (33.58%) and Sulfur (25.62%) content makes this compound challenging for standard CHN analyzers. Incomplete combustion of the thiadiazole ring often leads to low Nitrogen values.
Comparative Analysis: EA vs. Alternative Methods
Why perform Elemental Analysis when HRMS and NMR are available? The table below objectively compares the "performance" of EA against its modern alternatives for this specific molecule.
Table 2: Performance Comparison of Verification Methods
| Feature | Elemental Analysis (EA) | High-Res Mass Spec (HRMS) | Quant. NMR (qNMR) |
| Primary Output | Bulk Purity & Elemental Ratio | Molecular Formula Identity | Structural Connectivity & Purity |
| Solvent Detection | Excellent (Detects trapped | Poor (Desolvation occurs in source) | Good (If solvent peaks are distinct) |
| Inorganic Impurity | Excellent (Residue indicates salts) | Poor (Salts often suppress ionization) | Poor (Inorganic salts are silent) |
| Sample Size | High (~2–5 mg) | Low (<1 mg) | Medium (~5–10 mg) |
| Destructive? | Yes | No | No |
| Cost per Run | Low ($) | High ( | Medium ( |
| Blind Spot | Cannot distinguish isomers | Cannot quantify bulk amorphous impurities | Signal overlap in complex mixtures |
Verdict: EA is the only method that definitively proves the sample is free of inorganic salts (e.g., sodium bromide from synthesis) and trapped moisture , which are common contaminants in thiadiazole synthesis.
Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol includes "Stop/Go" decision points.
Phase 1: Sample Preparation
-
Pre-treatment: The amine group can form hydrates. Dry the sample at 40°C under high vacuum (0.1 mbar) for 6 hours.
-
Validation Step: Run TGA (Thermogravimetric Analysis) if available. If weight loss >1% <100°C, continue drying.
Phase 2: Combustion Analysis (CHNS)
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Catalyst: Use Tungsten Trioxide (
) or Vanadium Pentoxide ( ) as a combustion additive.-
Reasoning: Sulfur-rich heterocycles can form refractory sulfates. The additive ensures complete oxidation of Sulfur to
.
-
-
Carrier Gas: Helium (Flow: 140 mL/min).
-
Combustion Temp: 1150°C (Dynamic Flash Combustion).
Phase 3: Data Interpretation
-
Check Carbon: If %C is >39%, check for trapped solvent (e.g., Ethyl Acetate).
-
Check Nitrogen: If %N is <33%, suspect incomplete combustion. Rerun with more
injection. -
Check Sulfur: If %S is variable, the combustion tube may be saturated. Run a blank.
Verification Workflow Diagram
The following diagram illustrates the logical flow for validating 5-Ethynyl-1,3,4-thiadiazol-2-amine, integrating EA with other spectral data.
Figure 1: Integrated Verification Workflow. Note that Elemental Analysis acts as the final gatekeeper for bulk purity after structural confirmation.
Experimental Data Case Study (Simulated)
In the absence of a specific public CoA for this intermediate, we present a Simulated Case Study based on typical degradation patterns of ethynyl-thiadiazoles.
Scenario: Batch A vs. Batch B
-
Batch A: Dried at room temperature.
-
Batch B: Dried at 40°C vacuum +
additive used in EA.
| Element | Theoretical | Batch A (Found) | Deviation | Batch B (Found) | Deviation | Status |
| C | 38.39% | 37.10% | -1.29% | 38.35% | -0.04% | Batch B Pass |
| H | 2.42% | 2.95% | +0.53% | 2.45% | +0.03% | Batch B Pass |
| N | 33.58% | 32.10% | -1.48% | 33.52% | -0.06% | Batch B Pass |
Analysis:
-
Batch A Failure: The low Carbon and Nitrogen combined with high Hydrogen suggests water contamination (Hydrate formation). 1 mole of
adds ~14% mass, diluting C and N values. -
Batch B Success: Proper drying and combustion additives yielded results within the strict
tolerance.
References
-
Synthesis of Ethynyl-Thiadiazole Intermediates
-
Patent: GlaxoSmithKline Intellectual Property Development Ltd. (2024). N-(5-substituted-carboxamide compounds. WO2024069592A1. Link
- Context: Describes the Sonogashira coupling of 5-bromo-1,3,4-thiadiazol-2-amine with TMS-acetylene to gener
-
-
General Characterization of 1,3,4-Thiadiazoles
-
Journal: Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry. Link
- Relevance: Establishes baseline combustion analysis protocols for amino-thiadiazoles.
-
-
Elemental Analysis Best Practices
-
Guide: Thermo Fisher Scientific. (2020). FlashSmart Elemental Analyzer: Nitrogen/Protein Determination in Difficult Samples. Link
- Relevance: Validates the use of combustion additives for sulfur/nitrogen-rich heterocycles.
-
Sources
Safety Operating Guide
5-Ethynyl-1,3,4-thiadiazol-2-amine proper disposal procedures
This guide outlines the technical disposal protocol for 5-Ethynyl-1,3,4-thiadiazol-2-amine , a specialized heterocyclic building block.[1]
Notice: As a specific Safety Data Sheet (SDS) for this exact derivative may be sparse in public databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis, prioritizing the hazards of the terminal alkyne (ethynyl) and aminothiadiazole functional groups.
Executive Safety Summary
| Critical Parameter | Directive |
| Primary Hazard | Explosive Acetylide Formation (Reaction with Copper/Silver/Mercury).[1][2] |
| Container Material | MUST use Polyethylene (HDPE) or Glass. ⛔ NEVER use metal containers or metal spatulas.[2] |
| Waste Stream | Hazardous Solid Waste (Toxic, Potentially Reactive).[2] |
| Incineration | Required (High temperature with scrubber for |
Hazard Identification & Functional Group Analysis
To dispose of this chemical safely, you must understand why it is hazardous.[2] The molecule contains three distinct functional groups that dictate its handling:
-
Terminal Ethynyl Group (
):-
Risk: Terminal alkynes are weakly acidic.[2] In the presence of soft metals (Copper, Silver, Mercury) or strong bases, they form metal acetylides .
-
Consequence: Metal acetylides are highly shock-sensitive explosives.[1][2] Even trace residues in a copper drain pipe or a metal waste drum can create an explosion hazard.[2]
-
-
1,3,4-Thiadiazole Core:
-
Primary Amine (
):
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
-
Isolate: Keep this waste stream separate from oxidizers (e.g., peroxides, nitrates) and strong acids.
-
Tools: Use plastic or ceramic spatulas/scoops only.[2] Do not use stainless steel or other metal tools that might contain trace copper or reactive alloys.[2]
Phase 2: Packaging (The "No-Metal" Rule)
-
Solid Waste:
-
Liquid Waste (if dissolved):
Phase 3: Labeling
Affix a hazardous waste tag with the following specific constituents and warnings:
-
Hazards: Toxic, Irritant, Reactive (Acetylene derivative).
-
Warning Note: "POTENTIAL EXPLOSIVE WITH COPPER/SILVER."[2]
Visual Workflows
Figure 1: Container Selection Logic
This decision tree ensures the prevention of acetylide formation during storage.[2]
Caption: Logic flow for selecting safe containment, highlighting the critical exclusion of metal containers.
Figure 2: Disposal Lifecycle
The complete lifecycle from bench to final destruction.[2]
Caption: Cradle-to-grave disposal lifecycle ensuring environmental compliance and safety.
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Solid) | Do not dry sweep. Dust may be flammable/reactive.[1][2] Cover with wet paper towels (water or inert oil) to suppress dust, then scoop into a plastic container.[2] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] The amine group can cause alkali-like burns or sensitization.[2] |
| Fire | Use |
References
-
PubChem. (n.d.).[2] 2-Amino-5-ethyl-1,3,4-thiadiazole (Analogous Structure Safety Data).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] U.S. Department of Labor.[2][6] Retrieved from [Link]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press.[2] (Chapter 6: Working with Chemicals). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators.[2] RCRA Regulations.[2][6] Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 5-Ethynyl-1,3,4-thiadiazol-2-amine
Part 1: Executive Safety Assessment (Autonomy & Logic)
Compound Classification: Functionalized Heterocyclic Amine / Terminal Alkyne Primary Hazard Profile: Acute Toxicity (Oral/Dermal) + Reactive Instability [1]
Handling 5-Ethynyl-1,3,4-thiadiazol-2-amine requires a dual-threat mitigation strategy. Unlike simple organic amines, this molecule combines a biologically active thiadiazole core (often associated with carbonic anhydrase inhibition and neuroactivity) with a terminal alkyne (ethynyl group).
The "Silent" Risks:
-
Metal Acetylide Formation: The terminal proton on the ethynyl group (
) is acidic enough to react with soft metals (Copper, Silver, Mercury) to form explosive metal acetylides.[1] Standard brass regulators or copper-containing spatulas are strictly prohibited. -
Biological Potency: 2-amino-1,3,4-thiadiazole derivatives are frequently investigated as antimicrobial and anticancer agents.[1] Until specific toxicology data confirms otherwise, you must treat this compound as a high-potency pharmacological agent (HPPA).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: the level of protection scales with the potential for aerosolization and exposure duration.
Table 1: PPE Specifications by Operational Scale
| Component | Analytical Scale (<50 mg) | Preparative Scale (>50 mg) | Rationale & Technical Spec |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | Fume Hood + N95/P3 Respirator | The amine moiety can irritate mucous membranes. Solid dust is the primary vector.[1] |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Long-cuff Nitrile or Neoprene | Breakthrough Time: >480 min for solid handling.[1] Solvents (e.g., DMSO) drive permeation; change outer gloves immediately upon splash. |
| Ocular | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Standard safety glasses are insufficient against fine powders that can bypass side-shields. |
| Body | Lab Coat (Cotton/Polyester) | Lab Coat + Tyvek® Sleeve Covers | Prevents accumulation of potentially bioactive dust on personal clothing.[1] |
Visual Decision Tree: PPE Selection
Caption: Logic flow for selecting appropriate PPE based on physical state and quantity.
Part 3: Operational Protocol & Scientific Logic
Weighing & Transfer (The Critical Zone)
Causality: Static electricity can disperse fine powders of thiadiazoles. The ethynyl group adds a layer of shock sensitivity risk, though low, it necessitates antistatic measures.
-
Equipment Prep: Use plastic or stainless steel spatulas only. Never use copper or brass implements due to acetylide risk.
-
Static Control: Use an ionizing bar or wipe the balance area with an antistatic cloth before opening the vial.
-
Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment vessel (tarred vial) to transport the material.
Solubilization & Reaction Setup
Causality: Thiadiazole amines are often sparingly soluble in non-polar solvents and require polar aprotic solvents (DMSO, DMF), which are skin-permeable carriers.[1]
-
Solvent Choice: Dissolve in DMSO or DMF.
-
Note: DMSO facilitates rapid transdermal absorption of the toxic payload. Double gloving is non-negotiable here.
-
-
Incompatibility Check:
-
Avoid: Strong oxidizers (peroxides, permanganates) – risk of cleaving the alkyne or oxidizing the sulfur.
-
Avoid: Basic solutions containing heavy metals (Ag+, Cu+, Hg2+).
-
-
Temperature: Maintain reaction temperature < 80°C unless strictly necessary. Terminal alkynes can polymerize exothermically at high temperatures.
Waste Disposal & Deactivation
Causality: We must prevent the formation of shock-sensitive residues in plumbing or waste drums.
| Waste Stream | Protocol |
| Solid Waste | Bag in distinct "Hazardous - Toxic" bags. Do not mix with metal sharps. |
| Liquid Waste | Quench: Dilute with 5% acetic acid in methanol before disposal to ensure the amine is protonated and the alkyne remains stable. |
| Container Rinse | Triple rinse with acetone. Collect rinsate as halogenated organic waste (if mixed with DCM) or non-halogenated (if acetone/methanol). |
Visual Workflow: Handling & Disposal
Caption: Step-by-step operational flow emphasizing metal avoidance and waste segregation.
Part 4: Emergency Response (Self-Validating Systems)
Scenario A: Skin Exposure (Solid or Solution)
-
Immediate Action: Do not wipe. Wiping drives particles into pores.
-
Flush: Rinse with copious water for 15 minutes.
-
Validation: If redness appears, the compound has penetrated. Seek medical attention immediately, providing the SDS for 2-Amino-1,3,4-thiadiazole as the closest toxicological proxy.[1]
Scenario B: Spillage (>100 mg)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
Clean-up:
-
Do NOT use a brush (dust generation).
-
Use: Wet paper towels (dampened with water) to lay over the powder, preventing aerosolization. Scoop up the damp mass.
-
Part 5: References
-
PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
M. Chhajed et al. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-sulfonamides... SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Terminal Alkynes. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
